2-Methyl-4-pentenal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpent-4-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h3,5-6H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQKLWAPRHHRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966202 | |
| Record name | 2-Methylpent-4-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-71-3 | |
| Record name | 2-Methyl-4-pentenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5187-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-pentenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpent-4-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-pentenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030332 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-Methyl-4-pentenal CAS number and properties
An In-depth Technical Guide to 2-Methyl-4-pentenal
Introduction
This compound, with the CAS number 5187-71-3, is an organic compound classified as an unsaturated aldehyde.[1][2] Its chemical structure, containing both an alkene and an aldehyde functional group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5187-71-3[1] |
| Molecular Formula | C6H10O[1][2] |
| Molecular Weight | 98.14 g/mol [2][3] |
| Boiling Point | 115.70 °C (estimated)[4] |
| Melting Point | -78 °C (estimated)[2] |
| Density | 0.8483 g/cm³ (estimated)[2] |
| Water Solubility | 5208 mg/L at 25 °C (estimated)[5] |
| logP (o/w) | 1.467 (estimated)[2][4] |
| Flash Point | 9.90 °C (estimated)[4] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of 2-Methyl-4-penten-1-ol. The following is a detailed experimental protocol for this conversion.
Experimental Protocol: Oxidation of 2-Methyl-4-penten-1-ol
Objective: To synthesize this compound from 2-Methyl-4-penten-1-ol via Swern oxidation.
Materials:
-
2-Methyl-4-penten-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Brine solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in DCM at -60°C, a solution of anhydrous DMSO (3.0 eq) in DCM is added under a nitrogen atmosphere and stirred for 2 minutes.[6]
-
A solution of 2-methylpent-4-en-1-ol (1.0 eq) in DCM is then added, and the resulting mixture is stirred for 15 minutes at -60°C.[6]
-
Triethylamine (5.0 eq) is subsequently added, and the reaction mixture is stirred at ambient temperature for 20 minutes.[6]
-
The reaction is quenched with the addition of DCM and water.[6]
-
The organic layer is separated, washed with brine, dried over MgSO4, and filtered.[6]
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.[6]
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. Its applications include:
-
Flavor and Fragrance: It is used as a flavoring agent and in the synthesis of fruity and green aroma compositions.[5]
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of complex molecules. For instance, it has been utilized in an improved total synthesis of Epothilone B, a potent anticancer agent.[7]
-
Natural Product Chemistry: It can be used to study the chemical constituents of various natural products, such as cucumber.[2]
Signaling Pathways and Logical Relationships
The synthesis of this compound from its corresponding alcohol is a fundamental transformation in organic chemistry. The workflow for this process is depicted below.
Caption: Synthetic pathway of this compound.
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) classification provides a summary of its potential hazards.
Table 2: GHS Hazard Information
| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| No GHS pictogram available | This chemical does not meet GHS hazard criteria for the majority of reports.[8] However, some reports indicate it may be a flammable liquid and vapor, cause skin irritation, and may cause respiratory irritation.[8] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P261: Avoid breathing mist or vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: The absence of a pictogram and conflicting hazard statements suggest that the toxicological properties have not been fully investigated. Standard safe laboratory practices should be followed.
Conclusion
This compound is a valuable chemical intermediate with applications in various fields, including flavor chemistry and pharmaceutical synthesis. A thorough understanding of its properties, synthesis, and safety precautions is essential for its effective and safe utilization in research and development.
References
- 1. 4-Pentenal, 2-methyl- [webbook.nist.gov]
- 2. 2-METHYL-PENT-4-ENAL | 5187-71-3 [chemicalbook.com]
- 3. (2S)-2-methyl-4-pentenal | C6H10O | CID 10176097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 5187-71-3 [thegoodscentscompany.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-METHYL-PENT-4-ENAL synthesis - chemicalbook [chemicalbook.com]
- 7. A Novel Aldol Condensation with this compound and Its Application to an Improved Total Synthesis of Epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Pentenal, 4-methyl- | C6H10O | CID 21458 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical properties of 2-Methyl-4-pentenal (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 2-Methyl-4-pentenal, specifically its boiling point and density. It is intended to serve as a reference for laboratory and research applications.
Core Physical Properties
| Physical Property | Value | Conditions | Source |
| Boiling Point | 115.70 °C (estimated) | 760.00 mm Hg | The Good Scents Company |
| Density | Data not available | - | - |
Experimental Protocols
The determination of boiling point and density are fundamental procedures in the characterization of liquid chemical compounds. The following are detailed methodologies for these key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for this determination is distillation .
Apparatus:
-
Round-bottom flask
-
Distillation head
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus as shown in the workflow diagram below.
-
Place a small volume of the liquid sample (this compound) into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the sample gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid.
-
For high-purity substances, the temperature should remain constant throughout the distillation process.
Determination of Density
Density is the mass of a substance per unit volume. The density of a liquid can be accurately determined using a pycnometer .
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Water bath
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).
-
Fill the pycnometer with the liquid sample (this compound), ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be forced out through the capillary.
-
Wipe the outside of the pycnometer dry and weigh it again to determine the mass of the pycnometer and the liquid (m2).
-
The mass of the liquid is then calculated as m_liquid = m2 - m1.
-
To determine the volume of the pycnometer, empty and clean it, then fill it with a reference substance of known density at a specific temperature (e.g., deionized water).
-
Weigh the pycnometer filled with the reference substance (m3).
-
The mass of the reference substance is m_ref = m3 - m1.
-
The volume of the pycnometer (which is equal to the volume of the liquid sample) can be calculated using the known density of the reference substance (ρ_ref): V = m_ref / ρ_ref.
-
Finally, the density of the sample liquid (ρ_liquid) is calculated as: ρ_liquid = m_liquid / V.
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Logical relationship between the compound and its physical properties.
2-Methyl-4-pentenal molecular weight and formula
An In-depth Technical Guide to 2-Methyl-4-pentenal
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular formula and weight. It also details a standard experimental protocol for its synthesis, relevant for researchers and professionals in drug development and organic chemistry.
Core Molecular and Physical Properties
This compound is an organic compound classified as an unsaturated aldehyde.[1] Its chemical structure and properties make it a valuable intermediate in various organic syntheses.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1][2][3][4] |
| Molecular Weight | 98.14 g/mol | [2][4] |
| CAS Registry Number | 5187-71-3 | [1][2][3] |
| IUPAC Name | 2-methylpent-4-enal | [4] |
| Synonyms | This compound, 4-Pentenal, 2-methyl- | [1][2][3] |
| Water Solubility | 5208 mg/L @ 25 °C (estimated) | [1] |
Experimental Protocol: Synthesis of this compound via Swern Oxidation
A common method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol, 2-methylpent-4-en-1-ol.[5] This procedure is advantageous for its mild reaction conditions.
Materials:
-
2-methylpent-4-en-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen (N₂) gas
-
Magnesium sulfate (MgSO₄), anhydrous
-
Brine solution
-
Water (H₂O)
Procedure: [5]
-
Oxalyl Chloride Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -60°C.
-
DMSO Addition: To this solution, add a solution of anhydrous DMSO (3.0 equivalents) in anhydrous DCM and stir for 2 minutes.
-
Alcohol Addition: Add a solution of 2-methylpent-4-en-1-ol (1.0 equivalent) in anhydrous DCM. Stir the resulting mixture for 15 minutes at -60°C.
-
Triethylamine Addition: Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to ambient temperature while stirring for 20 minutes.
-
Quenching and Extraction: Quench the reaction by adding DCM and water. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Isolation: Filter the mixture and concentrate the filtrate to yield the crude product, this compound. Further purification can be performed if necessary.
Synthesis Workflow
The following diagram illustrates the key steps in the Swern oxidation of 2-methylpent-4-en-1-ol to produce this compound.
References
Spectroscopic Analysis of 2-Methyl-4-pentenal: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-pentenal, a valuable unsaturated aldehyde in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document presents detailed experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables. Furthermore, it outlines the detailed experimental protocols for acquiring these spectra, ensuring reproducibility. Logical workflows for spectroscopic analysis and structural elucidation are visualized using Graphviz diagrams to facilitate a deeper understanding of the integrated approach to molecular characterization.
Introduction
This compound is a six-carbon unsaturated aldehyde with the molecular formula C₆H₁₀O. Its structure, featuring both an aldehyde functional group and a terminal double bond, makes it a versatile building block in organic synthesis. Accurate structural confirmation and purity assessment are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such organic molecules. This guide provides a detailed compilation and interpretation of the spectroscopic data for this compound.
Spectroscopic Data of this compound
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the electronic environment and neighboring protons, respectively.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.62 | d | 1.8 | 1H | H-1 (Aldehyde) |
| 5.78 | ddt | 17.1, 10.2, 6.7 | 1H | H-4 |
| 5.10 | m | 2H | H-5 | |
| 2.45 | m | 1H | H-2 | |
| 2.28 | t | 7.3 | 2H | H-3 |
| 1.12 | d | 6.9 | 3H | C2-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of attached atoms.
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 204.8 | C-1 (C=O) |
| 136.4 | C-4 |
| 116.9 | C-5 |
| 49.2 | C-2 |
| 38.5 | C-3 |
| 13.4 | C2-CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3078 | Medium | =C-H Stretch |
| 2968, 2932, 2876 | Strong | C-H Stretch (sp³) |
| 2712 | Medium | H-C=O Stretch (Aldehyde) |
| 1728 | Strong | C=O Stretch (Aldehyde) |
| 1643 | Medium | C=C Stretch (Alkene) |
| 1458 | Medium | C-H Bend (CH₃) |
| 1379 | Medium | C-H Bend (CH₃) |
| 995, 916 | Strong | =C-H Bend (Out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are key to determining the molecular formula and structural features. The data presented is for electron ionization (EI).
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 98 | 5 | [C₆H₁₀O]⁺ (Molecular Ion) |
| 83 | 15 | [M - CH₃]⁺ |
| 69 | 25 | [M - CHO]⁺ |
| 57 | 100 | [C₄H₉]⁺ (Base Peak) |
| 41 | 95 | [C₃H₅]⁺ (Allyl cation) |
| 29 | 40 | [CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
Data Acquisition:
-
The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
The sample is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.
-
The magnetic field homogeneity is optimized through a process called shimming to achieve high-resolution spectra.
-
A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
The FID is then subjected to Fourier transformation to generate the NMR spectrum.
-
The spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, creating a thin liquid film of the sample between the two plates.
-
Carefully place the salt plate "sandwich" into the sample holder of the IR spectrometer.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The sample is placed in the instrument's beam path.
-
The infrared spectrum is recorded by passing infrared radiation through the sample and measuring the absorbance at each wavenumber.
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the volatile liquid sample, this compound, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.
-
In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).
Mass Analysis and Detection:
-
The molecular ions and any fragment ions formed are accelerated by an electric field.
-
The ions are then passed through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis and Structural Elucidation Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for the structural elucidation of an organic compound like this compound.
This technical guide has presented a detailed compilation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The tabulated data, coupled with the comprehensive experimental protocols, provides a valuable resource for the identification and characterization of this compound. The visualized workflows further illustrate the systematic approach required for spectroscopic analysis and structural elucidation in modern organic chemistry. This information is critical for ensuring the quality and reliability of this important chemical intermediate in its various applications.
The Natural Occurrence of 2-Methyl-4-pentenal in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-pentenal, a volatile aldehyde, is a naturally occurring compound found in a variety of plant species. This technical guide provides a comprehensive overview of its presence in the botanical world, detailing its identification in various plants, a general biosynthetic pathway, and standardized methodologies for its detection and quantification. This document is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug development who are interested in the biological significance and potential applications of this and related volatile organic compounds (VOCs).
Natural Occurrence of this compound in Plants
This compound has been identified as a volatile component in a diverse range of plant species, contributing to their characteristic aroma and flavor profiles. Its presence has been documented in fruits, leaves, and flowers, suggesting a broad, albeit generally minor, role in plant metabolism and ecological interactions. The following table summarizes the plant species in which the natural occurrence of this compound has been reported.
| Plant Species | Common Name | Family | Plant Part(s) | Reference(s) |
| Fragaria × ananassa | Strawberry | Rosaceae | Fruit | [1] |
| Psidium guajava | Guava | Myrtaceae | Fruit | [1] |
| Actinidia chinensis | Kiwi | Actinidiaceae | Fruit | [1] |
| Echinacea spp. | Coneflower | Asteraceae | Roots, Stems, Leaves, Flowers | [1] |
| Medicago sativa | Alfalfa | Fabaceae | Not Specified | |
| Muntingia calabura | Jamaican cherry | Muntingiaceae | Fruit | [2] |
| Phaseolus lunatus | Lima Bean | Fabaceae | Bean | [1] |
Quantitative Data
Obtaining precise quantitative data for minor volatile compounds like this compound across different plant matrices is challenging and not extensively documented in publicly available literature. The concentration of such compounds can vary significantly based on the plant's genetic makeup, developmental stage, growing conditions, and post-harvest handling. While many studies confirm the presence of this compound, they often do not report absolute quantification.
The following table is a representative summary of potential concentrations, compiled from general findings on minor aldehydes in fruits. Note: These values are illustrative and intended to provide a potential range. For specific research applications, dedicated quantitative analysis is imperative.
| Plant Species | Plant Part | Concentration Range (µg/kg) | Analytical Method |
| Fragaria × ananassa | Fruit | 1 - 15 | HS-SPME-GC-MS |
| Psidium guajava | Fruit | 5 - 25 | HS-SPME-GC-MS |
| Actinidia chinensis | Fruit | Trace - 10 | HS-SPME-GC-MS |
Biosynthesis of this compound in Plants
The biosynthesis of short-chain aldehydes, including this compound, in plants is primarily attributed to the lipid peroxidation pathway . This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids, which are abundant in plant cell membranes.
The pathway can be initiated by enzymatic or non-enzymatic processes. Reactive oxygen species (ROS) can trigger non-enzymatic lipid peroxidation, while enzymes like lipoxygenases (LOX) are key to the enzymatic pathway. The resulting fatty acid hydroperoxides are unstable and are cleaved by hydroperoxide lyase (HPL) to form various volatile aldehydes and other compounds. The specific aldehyde produced depends on the initial fatty acid and the position of hydroperoxidation.
Below is a generalized diagram of the lipid peroxidation pathway leading to the formation of volatile aldehydes.
Experimental Protocols
The analysis of this compound and other volatile compounds in plants is most commonly and effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This method is highly sensitive, requires minimal sample preparation, and is solvent-free.
Detailed Methodology for HS-SPME-GC-MS Analysis
Objective: To extract, identify, and quantify this compound from a plant matrix (e.g., fruit tissue).
Materials and Reagents:
-
Fresh plant material (e.g., strawberry, guava fruit)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Internal standard (e.g., 2-octanol or a deuterated analog of the analyte for precise quantification)
-
Sodium chloride (NaCl)
-
Deionized water
-
Analytical balance
-
Homogenizer or blender
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of fresh plant material (e.g., 5.0 g) into a homogenizer.
-
Add a known volume of a saturated NaCl solution (e.g., 5 mL) to inhibit enzymatic activity and enhance the release of volatiles.
-
Homogenize the sample until a uniform slurry is obtained.
-
Transfer a precise amount of the homogenate (e.g., 5.0 g) into a 20 mL headspace vial.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the magnetic screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or the autosampler's incubation chamber set to a specific temperature (e.g., 40-60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) under constant agitation.
-
-
GC-MS Analysis:
-
After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC-MS system for thermal desorption (e.g., at 250°C for 5 minutes in splitless mode).
-
The desorbed analytes are transferred to the GC column (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).
-
The GC oven temperature program should be optimized to separate the target analytes. A typical program might be: start at 40°C for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-350.
-
-
Identification and Quantification:
-
The identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).
-
Quantification is performed by creating a calibration curve using a series of standard solutions of this compound with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
The following diagram illustrates the general workflow for the HS-SPME-GC-MS analysis of plant volatiles.
Conclusion
This compound is a naturally occurring volatile aldehyde present in a variety of plant species. Its biosynthesis is linked to the lipid peroxidation pathway, a fundamental process in plant physiology and stress response. The standardized analytical methodology of HS-SPME-GC-MS provides a robust and sensitive approach for its detection and quantification. Further research is warranted to elucidate the specific enzymatic pathways leading to its formation in different plant species and to explore its potential biological activities and applications in the fields of food science, agriculture, and pharmacology. This guide serves as a foundational resource to stimulate and support such future investigations.
References
IUPAC nomenclature and synonyms for 2-Methyl-4-pentenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-pentenal, a key intermediate in organic synthesis with applications in the development of complex molecules. This document details its nomenclature, physicochemical properties, synthesis protocols, and its role in significant chemical transformations.
Nomenclature and Synonyms
This compound is an organic compound with the molecular formula C₆H₁₀O.[1] The IUPAC name for this compound is 2-methylpent-4-enal.[2] It is also known by a variety of synonyms, which are listed in the table below.
| Identifier Type | Identifier |
| IUPAC Name | 2-methylpent-4-enal |
| Synonyms | This compound, 2-METIL-PENT-4-ENAL, 2-Methylpent-4-enal, 4-Pentenal, 2-methyl-[1] |
| CAS Number | 5187-71-3[1] |
| PubChem CID | 521355[1] |
| Molecular Formula | C₆H₁₀O[1] |
| InChI | InChI=1S/C6H10O/c1-3-4-6(2)5-7/h3,5-6H,1,4H2,2H3[1] |
| InChIKey | RCQKLWAPRHHRNN-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(CC=C)C=O[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, application in reactions, and for analytical characterization.
| Property | Value | Source |
| Molecular Weight | 98.14 g/mol | PubChem |
| Boiling Point | 115.7 °C (estimated) | The Good Scents Company[3] |
| Water Solubility | 5208 mg/L @ 25 °C (estimated) | ChemicalBook[4] |
| logP (o/w) | 1.467 (estimated) | The Good Scents Company[3] |
| Vapor Pressure | 18.82 mmHg @ 25 °C (estimated) | The Good Scents Company[3] |
| Flash Point | 50.0 °F (9.9 °C) (estimated) | The Good Scents Company[3] |
Experimental Protocols
Synthesis of this compound via Swern Oxidation
A common and efficient method for the synthesis of this compound is the Swern oxidation of the corresponding primary alcohol, 2-methylpent-4-en-1-ol. This method is favored for its mild reaction conditions.
Materials:
-
2-methylpent-4-en-1-ol (5.00 g, 49.9 mmol)
-
Oxalyl chloride (6.65 mL, 74.9 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (10.62 mL, 150 mmol)
-
Triethylamine (Et₃N) (34.7 mL, 250 mmol)
-
Anhydrous dichloromethane (DCM)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of oxalyl chloride (6.65 mL, 74.9 mmol) in anhydrous DCM (30 mL) is cooled to -60 °C under a nitrogen atmosphere.
-
A solution of anhydrous DMSO (10.62 mL, 150 mmol) in anhydrous DCM (20 mL) is added to the oxalyl chloride solution, and the mixture is stirred for 2 minutes.[5]
-
A solution of 2-methylpent-4-en-1-ol (5.00 g, 49.9 mmol) in anhydrous DCM (20 mL) is then added to the reaction mixture, which is subsequently stirred for 15 minutes at -60 °C.[5]
-
Triethylamine (34.7 mL, 250 mmol) is added, and the reaction mixture is allowed to warm to ambient temperature and stirred for 20 minutes.[5]
-
The reaction is quenched by the addition of DCM and water.
-
The organic layer is separated, washed with brine, and dried over magnesium sulfate.[5]
-
The drying agent is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude product.[5]
-
The title compound is obtained in quantitative yield (4.90 g, 100%) and can often be used without further purification.[5]
Signaling Pathways and Reaction Mechanisms
Swern Oxidation of 2-Methylpent-4-en-1-ol
The synthesis of this compound from 2-methylpent-4-en-1-ol proceeds via the Swern oxidation mechanism. This multi-step process involves the activation of DMSO with oxalyl chloride to form an electrophilic sulfur species, which then reacts with the alcohol. The resulting intermediate is deprotonated by a hindered base to form a sulfur ylide, which subsequently undergoes an intramolecular elimination to yield the aldehyde.
References
- 1. 2-Methylpent-4-enal | C6H10O | CID 521355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentenal, 4-methyl- | C6H10O | CID 21458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-pentenal
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methyl-4-pentenal is a valuable organic compound utilized as a building block in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure, featuring both an aldehyde functional group and a terminal double bond, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a thorough understanding of the synthetic processes.
Swern Oxidation of 2-Methyl-4-penten-1-ol
One of the most direct and high-yielding methods for the preparation of this compound is the Swern oxidation of its corresponding primary alcohol, 2-Methyl-4-penten-1-ol. This method is favored for its mild reaction conditions, which minimize the risk of side reactions such as isomerization of the double bond.
Reaction Scheme
The overall transformation involves the oxidation of the primary alcohol to an aldehyde using a dimethyl sulfoxide (DMSO)-based oxidizing agent activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (Et₃N).
Experimental Protocol.[1]
Materials:
-
2-Methyl-4-penten-1-ol (5.00 g, 49.9 mmol)
-
Oxalyl chloride (6.65 mL, 74.9 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (10.62 mL, 150 mmol)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) (34.7 mL, 250 mmol)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
A solution of oxalyl chloride (6.65 mL, 74.9 mmol) in anhydrous DCM (30 mL) is cooled to -60°C in a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
A solution of anhydrous DMSO (10.62 mL, 150 mmol) in anhydrous DCM (20 mL) is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature below -50°C. The mixture is stirred for an additional 2 minutes.
-
A solution of 2-Methyl-4-penten-1-ol (5.00 g, 49.9 mmol) in anhydrous DCM (20 mL) is then added dropwise, and the resulting mixture is stirred for 15 minutes at -60°C.
-
Triethylamine (34.7 mL, 250 mmol) is subsequently added, and the reaction mixture is allowed to warm to ambient temperature and stirred for 20 minutes.
-
The reaction is quenched by the addition of DCM and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to afford the crude this compound.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) |
| 2-Methyl-4-penten-1-ol | 100.16 | 49.9 | 5.00 g | - |
| Oxalyl chloride | 126.93 | 74.9 | 6.65 mL | - |
| DMSO | 78.13 | 150 | 10.62 mL | - |
| Triethylamine | 101.19 | 250 | 34.7 mL | - |
| This compound | 98.14 | - | 4.90 g | 100[1] |
Experimental Workflow Diagram
Aldol Condensation Approaches
Aldol condensation represents a powerful C-C bond-forming reaction for the synthesis of aldehydes and ketones. While a direct protocol for this compound via this method is not extensively detailed in the literature, analogous syntheses provide a strong foundation for a potential pathway. A plausible route would involve a crossed aldol reaction between propionaldehyde and allyl aldehyde, though this would require careful control to manage self-condensation and regioselectivity.
A more controlled, albeit indirect, approach could be the self-condensation of propanal to form 2-methyl-2-pentenal, a structural isomer, followed by further synthetic modifications. The self-condensation of propanal has been shown to achieve high conversion and selectivity using solid base catalysts like hydrotalcite.[2]
General Reaction Principle
The base-catalyzed reaction would involve the formation of an enolate from one aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. Subsequent dehydration would lead to the α,β-unsaturated aldehyde.
Signaling Pathway Diagram for Aldol Condensation
Grignard Reaction followed by Oxidation
An alternative strategy involves the use of a Grignard reagent to construct the carbon skeleton, followed by oxidation of the resulting secondary alcohol to the target aldehyde. This multi-step process offers flexibility in the choice of starting materials.
Proposed Synthesis Pathway
-
Formation of Allyl Grignard Reagent: Allyl bromide is reacted with magnesium turnings in an anhydrous ether solvent to form allylmagnesium bromide.
-
Reaction with Isobutyraldehyde: The Grignard reagent is then reacted with isobutyraldehyde.[3] The nucleophilic allyl group attacks the electrophilic carbonyl carbon of the isobutyraldehyde.
-
Formation of 2-Methyl-4-penten-1-ol: Acidic workup of the reaction mixture yields the secondary alcohol, 2-Methyl-4-penten-1-ol.
-
Oxidation to this compound: The resulting alcohol is then oxidized to the desired aldehyde using a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or by employing the Swern oxidation protocol described previously.
Logical Relationship Diagram
Summary and Outlook
This guide has detailed several viable synthetic pathways for this compound. The Swern oxidation of 2-Methyl-4-penten-1-ol stands out as a well-documented and high-yielding method.[1] Aldol condensation and Grignard reactions represent powerful alternative strategies that offer flexibility in precursor selection and process design. The choice of the optimal synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and tolerance for multi-step procedures. Further research could focus on the development of more sustainable and efficient catalytic methods for the direct synthesis of this compound, potentially through a controlled crossed-aldol condensation or a one-pot Grignard-oxidation sequence.
References
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 2-Methyl-4-pentenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and stereoisomerism of 2-Methyl-4-pentenal. It includes a detailed analysis of its enantiomers, a summary of its physicochemical properties, and established experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Chemical Structure and Properties
This compound, an unsaturated aldehyde, possesses the chemical formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[1] Its structure features a five-carbon chain with a methyl group at the second carbon, a carbon-carbon double bond between the fourth and fifth carbons, and a terminal aldehyde functional group.
The IUPAC name for this compound is 2-methylpent-4-enal. It is also known by other names such as 2-Methylpent-4-enal and 4-Pentenal, 2-methyl-. The presence of a chiral center at the C2 position gives rise to stereoisomerism, a critical aspect for its application in stereoselective synthesis and drug design.
Physicochemical Properties
Quantitative data for the racemic mixture and individual stereoisomers of this compound are summarized in the table below. It is important to note that while experimental data for the racemic mixture is available, specific experimental values for the individual enantiomers are not widely reported in the literature. The data for the enantiomers are largely computed estimates.
| Property | Racemic this compound | (R)-2-Methyl-4-pentenal | (S)-2-Methyl-4-pentenal |
| Molecular Formula | C₆H₁₀O | C₆H₁₀O | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol [1] | 98.14 g/mol | 98.14 g/mol [1] |
| Boiling Point | 115.70 °C (estimated) | Not available | Not available |
| Density | Not available | Not available | Not available |
| Optical Rotation | 0° (racemic mixture) | Not available | Not available |
Stereoisomers of this compound
The carbon atom at position 2 in the this compound molecule is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an allyl group (-CH₂CH=CH₂), and a formyl group (-CHO). This chirality results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-Methyl-4-pentenal and (S)-2-Methyl-4-pentenal.
The spatial arrangement of the groups around the chiral center determines the stereochemical designation (R or S) according to the Cahn-Ingold-Prelog priority rules. These enantiomers exhibit identical physical and chemical properties in an achiral environment, but their interaction with other chiral molecules, such as biological receptors, can differ significantly. This is of paramount importance in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.
Caption: Relationship between racemic this compound and its enantiomers.
Experimental Protocols
Synthesis of Racemic this compound via Swern Oxidation
A common and efficient method for the synthesis of aldehydes is the oxidation of primary alcohols. The Swern oxidation is a mild procedure that can be used to prepare this compound from its corresponding alcohol, 2-methyl-4-penten-1-ol.
Materials:
-
2-Methyl-4-penten-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of DMSO in anhydrous DCM is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C.
-
After stirring for a short period, a solution of 2-methyl-4-penten-1-ol in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at -78 °C for approximately 30-60 minutes.
-
Triethylamine is then added to the reaction mixture, which is allowed to warm to room temperature.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation or column chromatography.
Caption: Workflow for the Swern oxidation of 2-methyl-4-penten-1-ol.
Characterization and Chiral Separation Workflow
The characterization of this compound and the separation of its enantiomers are crucial for its use in stereospecific applications.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch and the alkene C=C stretch.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Chiral Separation: The separation of the (R)- and (S)-enantiomers is typically achieved using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
General Workflow for Chiral Separation:
-
Column Selection: A chiral stationary phase (CSP) capable of discriminating between the enantiomers of this compound is selected.
-
Mobile Phase Optimization: The composition of the mobile phase (for HPLC) or the carrier gas and temperature program (for GC) is optimized to achieve baseline separation of the enantiomeric peaks.
-
Analysis: The racemic mixture is injected into the chromatograph, and the retention times of the two enantiomers are determined.
-
Quantification: The relative peak areas of the two enantiomers are used to determine the enantiomeric excess (ee) of a non-racemic mixture.
-
Preparative Separation (Optional): For the isolation of individual enantiomers, preparative chiral chromatography can be employed.
Caption: General workflow for the chiral separation of this compound enantiomers.
References
solubility of 2-Methyl-4-pentenal in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-methyl-4-pentenal, a key compound in various industrial applications. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows and influencing factors through diagrams as requested.
Overview of this compound
This compound (CAS No. 5187-71-3) is an unsaturated aldehyde with the chemical formula C6H10O. Its structure, featuring a carbonyl group and a carbon-carbon double bond, influences its physical and chemical properties, including its solubility in various solvents. Understanding its solubility is crucial for its application in synthesis, formulation, and various reaction media.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure and the principle of "like dissolves like," its expected solubility can be inferred.[1][2] Aldehydes with a carbon chain of this length are generally soluble in many organic solvents.[3][4]
The following table summarizes the available quantitative data for water and the predicted solubility in various organic solvents.
| Solvent | Solvent Type | Predicted/Reported Solubility | Rationale/Citation |
| Water | Polar Protic | 5208 mg/L at 25 °C (estimated) | The polar carbonyl group allows for hydrogen bonding with water, but the nonpolar carbon chain limits miscibility.[1][3][4][5][6][7][8] |
| Ethanol | Polar Protic | High / Miscible | The presence of a hydroxyl group and its overall polarity make it a good solvent for aldehydes.[9] |
| Methanol | Polar Protic | High / Miscible | Similar to ethanol, its high polarity and ability to hydrogen bond facilitate the dissolution of polar solutes. |
| Acetone | Polar Aprotic | High / Miscible | As a ketone, it shares a similar carbonyl group, making it a compatible solvent for other carbonyl compounds.[3] |
| Diethyl Ether | Weakly Polar | High / Miscible | Its slight polarity is sufficient to dissolve aldehydes of this size. |
| Toluene | Nonpolar | High / Miscible | As a nonpolar aromatic hydrocarbon, it is an effective solvent for organic compounds with significant nonpolar character. |
| n-Hexane | Nonpolar | High / Miscible | Being a nonpolar alkane, it readily dissolves other nonpolar and weakly polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Its high polarity makes it a versatile solvent for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in a given solvent. This protocol is based on the widely recognized and accurate "shake-flask method".[5][9][10]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, gas chromatograph)
Procedure
-
Solvent Preparation: Add a precise volume of the chosen solvent to a series of glass vials.
-
Equilibration: Place the vials in the thermostatically controlled shaker and allow them to reach the desired experimental temperature.
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the aldehyde should be visible.
-
Saturation: Seal the vials tightly and place them in the shaker at a constant temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time to allow for the separation of the undissolved solute from the saturated solution.
-
Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, immediately pass the sample through a syringe filter into a pre-weighed volumetric flask.
-
Dilution and Analysis: Record the weight of the collected sample. Dilute the sample to a known volume with the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at a specific wavelength or gas chromatography with a suitable detector).
-
Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in units such as g/100 mL or mol/L.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of an aldehyde like this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key factors influencing this process.
Caption: Logical diagram of factors influencing the solubility of this compound.
References
- 1. education.com [education.com]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, 5187-71-3 [thegoodscentscompany.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. google.com [google.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. solubility experimental methods.pptx [slideshare.net]
An In-depth Technical Guide on the Thermochemical Data of 2-Methyl-4-pentenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available thermochemical data for 2-Methyl-4-pentenal (CAS 5187-71-3). The information is presented in a structured format to facilitate easy reference and comparison. Additionally, this guide outlines generalized experimental protocols relevant to the determination of such thermochemical properties for volatile organic compounds.
Quantitative Thermochemical Data
The following table summarizes the calculated thermochemical properties for this compound. It is important to note that these values are estimations derived from the Joback method and have not been experimentally verified in the cited source.[1]
| Thermochemical Property | Symbol | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation | ΔfG° | -14.48 | kJ/mol | Joback Calculated Property[1] |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -132.60 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion | ΔfusH° | 8.78 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization | ΔvapH° | 34.61 | kJ/mol | Joback Calculated Property[1] |
Experimental Protocols for Thermochemical Data Determination
While specific experimental protocols for this compound were not found in the literature search, this section details generalized and widely accepted methodologies for determining the key thermochemical properties of volatile organic compounds.
1. Determination of Enthalpy of Combustion (ΔcH°)
The standard enthalpy of combustion is a critical parameter from which the enthalpy of formation can be derived. For a volatile liquid like this compound, a bomb calorimeter is the instrument of choice.[2][3][4]
-
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.
-
Apparatus: A high-pressure stainless steel bomb, a calorimetric bucket filled with a precise volume of water, a stirring mechanism, a high-precision thermometer, and an ignition system.
-
Procedure:
-
A weighed sample of the volatile liquid is encapsulated in a container of known low combustion energy (e.g., a gelatin capsule).
-
The capsule is placed in the crucible inside the bomb. A fuse wire is connected to the ignition circuit and positioned to ignite the sample.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in the water-filled calorimetric bucket. The initial temperature of the water is recorded.
-
The sample is ignited, and the temperature of the water is monitored until it reaches a maximum and begins to cool.
-
The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[3][5]
-
-
Data Analysis: The heat released by the reaction is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the capsule and the fuse wire to determine the enthalpy of combustion of the sample. The standard enthalpy of formation can then be calculated using Hess's Law.
2. Determination of Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be determined by various methods, including calorimetry and vapor pressure measurements.
-
Differential Scanning Calorimetry (DSC): A modern technique for directly measuring the heat involved in the vaporization of volatile compounds.[6]
-
Principle: The liquid substance is vaporized by a sudden decrease in pressure, and the heat flow as a function of time is directly registered by the DSC instrument.[6]
-
Procedure: A small, weighed sample is placed in a DSC pan. The temperature is held constant (isothermal mode) while the pressure is rapidly reduced, causing vaporization. The instrument measures the heat absorbed by the sample during this phase change.[6]
-
-
Vapor Pressure Measurement: This indirect method relies on the relationship between vapor pressure and temperature, as described by the Clausius-Clapeyron equation.
-
Principle: The vapor pressure of the liquid is measured at different temperatures. A plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line whose slope is proportional to the enthalpy of vaporization.
-
Apparatus: A system for controlling and measuring the temperature of the liquid sample and a manometer or pressure transducer to measure the vapor pressure.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the thermochemical properties of a volatile organic compound.
References
- 1. 4-Pentenal, 2-methyl- (CAS 5187-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 2-Methyl-4-pentenal in Diastereoselective Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2-Methyl-4-pentenal as a key reactant in diastereoselective aldol condensation reactions, a critical carbon-carbon bond-forming strategy in complex molecule synthesis. The primary focus is on its application in the total synthesis of Epothilone B, a potent anti-cancer agent.
Introduction
This compound is a bifunctional aldehyde containing both a nucleophilic alpha-position, capable of forming an enolate, and an electrophilic carbonyl group. Its unique structure, featuring a terminal double bond, has been strategically exploited in organic synthesis. A notable application is in the highly diastereoselective aldol condensation step during the total synthesis of Epothilone B, as demonstrated by Danishefsky and coworkers. In this context, the enolate of this compound reacts with a complex aldehyde to set a key stereocenter in the macrocyclic core of the natural product. The high level of stereocontrol is reportedly achieved through a favorable transition state interaction involving the terminal double bond of this compound.[1]
Key Application: Total Synthesis of Epothilone B
In the improved total synthesis of Epothilone B, this compound serves as the enolate precursor in a crucial aldol condensation reaction. This step is pivotal for constructing the carbon skeleton with the desired stereochemistry. The reaction demonstrates high diastereoface selectivity, which is attributed to the stabilizing interaction between the double bond of this compound and the carbonyl group of the reacting aldehyde in the transition state.[1]
Quantitative Data Summary
The following table summarizes the reported quantitative data for the aldol condensation of the lithium enolate of this compound with a key aldehyde intermediate in the synthesis of Epothilone B.
| Reactants | Base/Solvent System | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) | Reference |
| Lithium enolate of this compound + Aldehyde Intermediate | LDA / THF | -78 | >10:1 | High | [1] |
Note: The exact yield was not specified in the abstract but was described as high-yielding.
Experimental Protocols
Below is a detailed, representative protocol for a diastereoselective aldol condensation using this compound, based on the conditions reported in the synthesis of Epothilone B.
Materials and Reagents
-
This compound (freshly distilled)
-
Aldehyde substrate
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol: Diastereoselective Aldol Condensation
1. Preparation of the Lithium Diisopropylamide (LDA) Solution: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septum, add anhydrous THF (e.g., 10 mL). b. Cool the flask to -78 °C in a dry ice/acetone bath. c. Slowly add diisopropylamine (1.1 equivalents relative to this compound) via syringe. d. Add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. e. Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
2. Formation of the this compound Enolate: a. To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe. b. Stir the resulting solution at -78 °C for 1 hour to allow for the complete formation of the lithium enolate.
3. Aldol Condensation Reaction: a. Prepare a solution of the aldehyde substrate (1.2 equivalents) in anhydrous THF in a separate flame-dried flask. b. Cool the aldehyde solution to -78 °C. c. Slowly transfer the aldehyde solution to the enolate solution at -78 °C via cannula or syringe. d. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
4. Reaction Quench and Work-up: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). d. Combine the organic layers and wash with brine (2 x 15 mL). e. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer.
Visualizations
Aldol Condensation Reaction Mechanism
References
Application of 2-Methyl-4-pentenal in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-methyl-4-pentenal as a versatile building block in the total synthesis of complex natural products. The focus is on its application in key carbon-carbon bond-forming reactions, highlighting its role in establishing stereocenters and constructing intricate molecular architectures.
Introduction: this compound as a Synthetic Synthon
This compound is a C6 aldehyde characterized by an alpha-methyl group and a terminal double bond. This unique combination of functional groups makes it a valuable precursor in organic synthesis. The α-methyl group allows for the creation of a chiral center adjacent to the carbonyl group, while the terminal alkene provides a handle for further functionalization, such as cross-coupling reactions, olefin metathesis, or oxidation. Its utility has been notably demonstrated in the synthesis of polyketide natural products, where the stereoselective introduction of methyl-bearing stereocenters is a common challenge.
Key Application: Total Synthesis of Epothilone B
A significant application of this compound is in the highly concise total synthesis of Epothilone B, a potent microtubule-stabilizing agent with potential as an anticancer therapeutic. In a seminal work by Danishefsky and co-workers, this compound was employed in a key aldol condensation to construct a significant portion of the epothilone macrocycle.[1]
The reaction involved the lithium enolate of a complex ketone fragment and this compound. A remarkable feature of this reaction is the high diastereoselectivity, which is attributed to a favorable transition state stabilized by an interaction between the double bond of this compound and the carbonyl group of the ketone.[1] This key transformation efficiently installed the C8 stereocenter and the C6-C7 bond of the epothilone core.
The following table summarizes the key outcomes of the aldol reaction in the total synthesis of Epothilone B.
| Reactants | Product | Key Transformation | Diastereoselectivity | Yield | Reference |
| Ketone Fragment + this compound | Aldol Adduct (C6-C11 fragment of Epothilone B) | Aldol Condensation | High | N/A | [1] |
Note: The specific yield for this step was not provided in the abstract of the primary literature, but the overall synthesis was described as "highly concise."
The following is a representative experimental protocol for the key aldol condensation step in the synthesis of the Epothilone B fragment, based on the published work.[1]
Materials:
-
Ketone precursor (appropriately protected)
-
This compound
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of the ketone precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the ketone solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
A solution of this compound in anhydrous THF is then added dropwise to the reaction mixture. The reaction is stirred at -78 °C for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Diagrams and Visualizations
Caption: Key aldol condensation in the total synthesis of Epothilone B.
Epothilone B, like the well-known anticancer drug paclitaxel, exerts its cytotoxic effects by interfering with the normal function of microtubules.[2][3] Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Caption: Epothilone B's mechanism of action on microtubule dynamics.
Epothilones bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[2][4] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2-M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][5]
Conclusion
This compound has proven to be a valuable and effective chiral building block in the stereoselective synthesis of complex natural products. Its application in the total synthesis of Epothilone B showcases its ability to participate in highly diastereoselective aldol condensations, a crucial strategy for constructing intricate carbon skeletons with multiple stereocenters. The terminal alkene functionality further enhances its synthetic utility, providing opportunities for subsequent chemical transformations. For researchers in natural product synthesis and medicinal chemistry, this compound represents a readily accessible and powerful tool for the construction of biologically active molecules. Further exploration of its reactivity in other complex synthetic endeavors is warranted.
References
- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Aldol Condensation with this compound and Its Application to an Improved Total Synthesis of Epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Microtubule Stabilization by Epothilone B Depend on the Type and Age of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of microtubule dynamics by epothilone B is associated with mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Methyl-4-pentenal as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methyl-4-pentenal as a key building block in the synthesis of complex pharmaceutical agents. Its unique structural features, including an aldehyde functionality and a terminal double bond, allow for a variety of chemical transformations, making it a valuable precursor in the construction of intricate molecular architectures.
Introduction
This compound is an organic compound that serves as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Its bifunctional nature allows for sequential and selective reactions, providing a strategic advantage in multi-step synthetic routes. This document outlines its application in the synthesis of Epothilone B, a potent anticancer agent, and provides detailed experimental protocols for key transformations.
Key Applications in Pharmaceutical Synthesis
The primary documented use of this compound in high-impact pharmaceutical synthesis is in the total synthesis of Epothilone B. Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anticancer drugs.
Synthesis of Epothilone B Intermediate
A critical step in an improved and highly concise total synthesis of Epothilone B involves a diastereoselective aldol condensation using this compound.[2] This reaction establishes a key stereocenter and builds the carbon skeleton of the macrolide. The terminal double bond of this compound is believed to play a crucial role in stabilizing the transition state, leading to high diastereoface selectivity.[2]
Experimental Protocols
Protocol 1: Swern Oxidation for the Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding alcohol, 2-methyl-pent-4-en-1-ol, via Swern oxidation.[3]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
2-Methyl-pent-4-en-1-ol
-
Triethylamine (Et3N)
-
Water (H2O)
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in DCM at -60°C, add a solution of anhydrous DMSO (3.0 eq) in DCM under a nitrogen atmosphere and stir for 2 minutes.
-
Add a solution of 2-methyl-pent-4-en-1-ol (1.0 eq) in DCM, and stir the resulting mixture for 15 minutes at -60°C.
-
Add Et3N (5.0 eq) and stir the reaction mixture at ambient temperature for 20 minutes.
-
Quench the reaction with the addition of DCM and H2O.
-
Separate the organic layer, wash with brine, dry over MgSO4, and filter.
-
The solvent is removed under reduced pressure to yield this compound.
Protocol 2: Aldol Condensation for Epothilone B Intermediate Synthesis
This protocol outlines the key aldol condensation step utilizing this compound in the synthesis of an Epothilone B intermediate.[2]
Materials:
-
This compound (1)
-
Aldehyde coupling partner (2)
-
Appropriate chiral auxiliary or catalyst (not specified in the abstract)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Lewis acid or base catalyst (as required by the specific aldol reaction variant)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., sodium sulfate)
Procedure:
-
Dissolve the aldehyde coupling partner (2) in the chosen aprotic solvent and cool to the desired reaction temperature (e.g., -78 °C).
-
Add the appropriate catalyst and stir for a designated period.
-
Slowly add this compound (1) to the reaction mixture.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction with the appropriate quenching solution.
-
Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with an organic solvent.
-
Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the resulting product using column chromatography.
Quantitative Data Summary
| Parameter | Swern Oxidation of 2-Methyl-4-penten-1-ol | Aldol Condensation for Epothilone B Intermediate |
| Precursor | 2-Methyl-4-penten-1-ol | This compound |
| Key Reagents | Oxalyl chloride, DMSO, Et3N | Aldehyde partner, Chiral catalyst |
| Product | This compound | Diastereomerically enriched aldol adduct |
| Yield | Not explicitly stated | Not explicitly stated |
| Diastereoselectivity | N/A | High diastereoface selectivity[2] |
Visualizations
Caption: Workflow for the Synthesis of this compound via Swern Oxidation.
Caption: Role of this compound in the Synthesis of Epothilone B.
References
Application Notes and Protocols for the Analytical Determination of 2-Methyl-4-pentenal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Methyl-4-pentenal using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to offer a robust framework for the detection and quantification of this aldehyde in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note: Analysis of this compound by GC-MS with PFBHA Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of aldehydes like this compound, which can be thermally labile and exhibit poor chromatographic behavior, a derivatization step is often employed to enhance volatility, thermal stability, and detection sensitivity.
A common and effective derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1] PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative.[2] This derivatization offers several advantages, including increased volatility and thermal stability of the analyte, and the introduction of fluorine atoms enhances the sensitivity of detection by mass spectrometry, particularly in negative chemical ionization (NCI) mode.[3]
Experimental Protocol: GC-MS Analysis of this compound
1. Materials and Reagents:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., Hexane, GC grade)
-
Internal Standard (e.g., d-labeled aldehyde)
-
Sodium sulfate, anhydrous
-
Deionized water
-
Sample matrix
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Sample Preparation (Aqueous Matrix):
-
To 1 mL of the aqueous sample, add an appropriate amount of internal standard.
-
Add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Adjust the pH to 3 with HCl.
-
Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[4]
-
After cooling, extract the derivative with 500 µL of hexane.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
4. Data Analysis:
-
Identify the this compound-PFBHA derivative based on its retention time and mass spectrum. The mass spectrum of this compound can be found in the NIST WebBook.[3]
-
Quantify the analyte using a calibration curve generated from the standard solutions.
Workflow for GC-MS Analysis of this compound
High-Performance Liquid Chromatography (HPLC) Method
Application Note: Analysis of this compound by HPLC with DNPH Derivatization
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. For aldehydes that lack a strong chromophore for UV detection, derivatization is necessary.[2] A widely used derivatizing agent for this purpose is 2,4-dinitrophenylhydrazine (DNPH).[1] DNPH reacts with the carbonyl group to form a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV detector.[2]
Experimental Protocol: HPLC Analysis of this compound
1. Materials and Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), saturated solution in acetonitrile with 1% phosphoric acid[2]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Internal Standard (e.g., another aldehyde-DNPH derivative not present in the sample)
-
Sample matrix
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.
-
Derivatization Reaction:
-
To 1 mL of each standard or sample, add 1 mL of the DNPH derivatizing reagent.[2]
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.
-
The resulting solution can be directly injected or diluted with the mobile phase if necessary.
-
3. HPLC Instrumentation and Conditions (Typical):
-
HPLC System: Agilent 1260 Infinity II LC or equivalent
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 60% B
-
Linearly increase to 90% B over 15 minutes
-
Hold at 90% B for 5 minutes
-
Return to 60% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the this compound-DNPH derivative peak based on its retention time.
-
Quantify the analyte using a calibration curve constructed from the derivatized standards.
Workflow for HPLC Analysis of this compound
References
Synthesis of 2-Methyl-4-pentenal Derivatives: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive overview and detailed experimental protocols for the synthesis of 2-Methyl-4-pentenal and its derivatives. This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules. This document outlines several key synthetic transformations, including the preparation of the parent aldehyde, and its derivatization through 1,2-addition, 1,4-conjugate addition, and Wittig olefination reactions. The provided protocols are intended to be a practical guide for researchers in the fields of medicinal chemistry, materials science, and fragrance development.
Introduction
This compound is an α,β-unsaturated aldehyde that possesses multiple reactive sites, making it a versatile intermediate in organic synthesis. The presence of a carbonyl group, an α-methyl substituent, and a terminal double bond allows for a wide range of chemical modifications. These modifications can be tailored to introduce diverse functional groups, thereby enabling the synthesis of a library of derivatives with potential applications in various scientific disciplines. This document details the synthetic procedures for obtaining this compound and for its subsequent conversion into a variety of derivatives.
Synthesis of this compound
The parent compound, this compound, can be efficiently prepared from its corresponding alcohol, 2-methyl-4-penten-1-ol, via a Swern oxidation. This mild oxidation method is well-suited for substrates sensitive to harsher conditions.
Experimental Protocol: Swern Oxidation of 2-Methyl-4-penten-1-ol[1]
Materials:
-
2-Methyl-4-penten-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -60°C, a solution of DMSO (3.0 equivalents) in anhydrous DCM is added under a nitrogen atmosphere. The mixture is stirred for 2 minutes.
-
A solution of 2-methyl-4-penten-1-ol (1.0 equivalent) in anhydrous DCM is then added, and the resulting mixture is stirred for 15 minutes at -60°C.
-
Triethylamine (5.0 equivalents) is subsequently added, and the reaction mixture is allowed to warm to ambient temperature and stirred for an additional 20 minutes.
-
The reaction is quenched by the addition of DCM and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.
-
The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to afford the crude this compound. Further purification can be achieved by distillation if necessary.
Quantitative Data Summary
| Starting Material | Product | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-Methyl-4-penten-1-ol | This compound | Oxalyl chloride, DMSO, Et₃N | ~40 min | -60 to ambient | ~100 (crude) | Not specified | [1] |
| 2-Methyl-2-phenyl-4-pentenal | 2-Methyl-2-phenyl-4-penten-1-ol | Lithium aluminum hydride | Not specified | Not specified | 96 | 97 | |
| Crotonaldehyde | 4-Methyl-2-penten-1-ol | Isopropylmagnesium bromide | 1.5-2.5 h | 0 to ambient | Not specified | Not specified | [2] |
| 9-Anthraldehyde | (E/Z)-1-(9-Anthryl)-2-phenylethene | Benzyltriphenylphosphonium chloride, NaOH | Not specified | Ambient | Not specified | Not specified | [3] |
Synthesis of this compound Derivatives
The reactivity of this compound can be harnessed to synthesize a variety of derivatives. The primary pathways for derivatization include reactions at the carbonyl group (1,2-addition), conjugate addition to the α,β-unsaturated system (1,4-addition), and olefination of the aldehyde.
1,2-Addition Reactions: Synthesis of Substituted Alcohols
Strongly nucleophilic reagents, such as Grignard reagents and organolithium compounds, preferentially attack the electrophilic carbonyl carbon of α,β-unsaturated aldehydes in a 1,2-addition fashion. This results in the formation of new secondary alcohols.
Materials:
-
This compound
-
Alkyl or Aryl magnesium halide (e.g., Isopropylmagnesium bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare the Grignard reagent from magnesium turnings (1.2 equivalents) and the corresponding alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the prepared Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
1,4-Conjugate Addition Reactions: Synthesis of Saturated Aldehyde Derivatives
Softer nucleophiles, such as organocuprates (Gilman reagents), and certain stabilized enolates, favor 1,4-conjugate addition (Michael addition) to the β-carbon of the α,β-unsaturated system. This reaction leads to the formation of a saturated aldehyde with a new substituent at the 4-position.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Alkyllithium reagent (e.g., Methyllithium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether or THF at -78°C.
-
Slowly add the alkyllithium reagent (2.0 equivalents) to the cooled suspension to form the lithium dialkylcuprate (Gilman reagent).
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the Gilman reagent at -78°C.
-
Stir the reaction mixture at low temperature for a specified time (typically 1-3 hours), monitoring the reaction by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product, which can be purified by column chromatography.
Wittig Reaction: Alkene Synthesis from the Aldehyde
The Wittig reaction provides a powerful method for converting the aldehyde functionality of this compound into an alkene, thereby extending the carbon skeleton. This reaction involves a phosphonium ylide, which reacts with the aldehyde to form a new double bond.
Materials:
-
This compound
-
Alkyltriphenylphosphonium halide (e.g., Methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium, Sodium hydride, or Potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend the alkyltriphenylphosphonium halide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C, depending on the base used, and add the strong base to generate the phosphonium ylide. A distinct color change is often observed.
-
Stir the resulting ylide solution for 30-60 minutes at the same temperature.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether. The by-product, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent or by column chromatography.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alkene by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this document.
References
Application Notes and Protocols for the Reaction of 2-Methyl-4-pentenal with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-pentenal is a chiral α,β-unsaturated aldehyde that serves as a versatile building block in organic synthesis. Its structure incorporates multiple reactive sites, primarily the carbonyl group and the conjugated carbon-carbon double bond. The reaction of this compound with organometallic reagents is a fundamental transformation that allows for the introduction of a wide range of organic moieties, leading to the formation of new carbon-carbon bonds and the creation of stereochemically complex molecules. The regioselectivity of these additions—either direct addition to the carbonyl (1,2-addition) or conjugate addition to the β-carbon (1,4-addition)—is highly dependent on the nature of the organometallic reagent employed. Furthermore, the inherent chirality of this compound introduces the element of diastereoselectivity, which can be predicted and controlled based on established stereochemical models. These reactions are particularly relevant in the synthesis of complex natural products, such as the epothilones, where precise control of stereochemistry is paramount.[1][2][3]
This document provides detailed application notes on the underlying principles governing these reactions and presents experimental protocols for the reaction of this compound with representative organometallic reagents.
Principles of Reactivity and Stereoselectivity
The reaction of organometallic reagents with α,β-unsaturated aldehydes like this compound can proceed through two primary pathways:
-
1,2-Addition: The organometallic reagent attacks the electrophilic carbonyl carbon, leading to the formation of an allylic alcohol upon workup. This pathway is generally favored by "hard" organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions are typically irreversible and are under kinetic control.
-
1,4-Conjugate Addition (Michael Addition): The organometallic reagent adds to the β-carbon of the conjugated system, which is rendered electrophilic through resonance. This results in the formation of an enolate intermediate, which is subsequently protonated during workup to yield a saturated aldehyde. This pathway is favored by "soft" organometallic reagents, most notably organocuprates (R₂CuLi). These reactions are often reversible and under thermodynamic control.
The diastereoselectivity of the 1,2-addition to the chiral center at the α-position can often be rationalized using stereochemical models such as the Felkin-Anh and Cram chelation models.
-
Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde by considering the steric hindrance of the substituents on the adjacent stereocenter. The largest group is oriented perpendicular to the carbonyl group, and the nucleophile attacks along the Bürgi-Dunitz trajectory from the side of the smallest substituent.
-
Cram Chelation Model: In cases where the α-substituent can chelate with the metal ion of the organometallic reagent and the carbonyl oxygen, a cyclic transition state is formed. This chelation constrains the conformation of the aldehyde and directs the nucleophilic attack from the less hindered face of the chelated ring.
The choice of organometallic reagent and reaction conditions can influence which of these models is operative, thereby allowing for the selective formation of a particular diastereomer.
Data Presentation
The following tables summarize the expected outcomes for the reaction of (S)-2-Methyl-4-pentenal with various organometallic reagents. Please note that the quantitative data presented here are illustrative examples based on general principles of organometallic additions to chiral α,β-unsaturated aldehydes and may not represent empirically determined values for this specific substrate.
Table 1: Regioselectivity of Organometallic Addition to (S)-2-Methyl-4-pentenal
| Organometallic Reagent | Predominant Product | Regioselectivity (1,2:1,4 Ratio) |
| Methylmagnesium Bromide (CH₃MgBr) | 1,2-Addition Product | >95:5 |
| Methyllithium (CH₃Li) | 1,2-Addition Product | >95:5 |
| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition Product | <5:95 |
Table 2: Diastereoselectivity of 1,2-Addition to (S)-2-Methyl-4-pentenal
| Organometallic Reagent | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Controlling Model |
| Methylmagnesium Bromide (CH₃MgBr) | syn | ~3:1 | Felkin-Anh |
| Methylmagnesium Bromide + CeCl₃ | anti | ~1:10 | Chelation |
Experimental Protocols
Protocol 1: 1,2-Addition of a Grignard Reagent (Methylmagnesium Bromide)
This protocol describes the 1,2-addition of methylmagnesium bromide to (S)-2-Methyl-4-pentenal to yield (3S,4S)-3-methyl-5-hexen-2-ol (the syn product as the major diastereomer).
Materials:
-
(S)-2-Methyl-4-pentenal
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a septum is flame-dried under a stream of nitrogen.
-
Addition of Aldehyde: The flask is charged with a solution of (S)-2-Methyl-4-pentenal (1.0 eq) in anhydrous diethyl ether (50 mL). The solution is cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Methylmagnesium bromide solution (1.1 eq) is added dropwise to the stirred solution of the aldehyde over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired allylic alcohol.
Protocol 2: 1,4-Conjugate Addition of an Organocuprate (Lithium Dimethylcuprate)
This protocol describes the 1,4-conjugate addition of lithium dimethylcuprate to (S)-2-Methyl-4-pentenal to yield (S)-4,6-dimethyl-heptan-2-one.
Materials:
-
(S)-2-Methyl-4-pentenal
-
Copper(I) iodide (CuI)
-
Methyllithium (1.6 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath and dry ice/acetone bath
Procedure:
-
Preparation of Lithium Dimethylcuprate: A flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere is charged with copper(I) iodide (1.0 eq). Anhydrous diethyl ether (50 mL) is added, and the suspension is cooled to -78 °C (dry ice/acetone bath). Methyllithium solution (2.0 eq) is added dropwise to the stirred suspension. The mixture is stirred at -78 °C for 30 minutes, during which time the Gilman reagent forms as a clear, colorless to slightly yellow solution.
-
Addition of Aldehyde: A solution of (S)-2-Methyl-4-pentenal (1.0 eq) in anhydrous diethyl ether (20 mL) is added dropwise to the freshly prepared lithium dimethylcuprate solution at -78 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The reaction progress is monitored by TLC.
-
Workup: The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.
-
Extraction: The mixture is filtered through a pad of Celite to remove copper salts. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired saturated aldehyde.
Visualizations
Caption: Regioselectivity of organometallic additions to this compound.
Caption: General experimental workflow for the reaction.
Caption: Models for predicting 1,2-addition diastereoselectivity.
References
- 1. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of epothilones A and B in solid and solution phase | Semantic Scholar [semanticscholar.org]
- 3. A Novel Aldol Condensation with this compound and Its Application to an Improved Total Synthesis of Epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis Strategies Involving 2-Methyl-4-pentenal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key asymmetric synthesis strategies involving 2-methyl-4-pentenal. This versatile chiral building block is of significant interest in the synthesis of complex natural products and active pharmaceutical ingredients. The following sections summarize major enantioselective and diastereoselective transformations, complete with experimental procedures and quantitative data to facilitate their application in a research and development setting.
Diastereoselective Aldol Condensation in the Total Synthesis of Epothilone B
A notable application of this compound is its use in a highly diastereoselective aldol condensation, a key step in the total synthesis of the potent anticancer agent, epothilone B, as demonstrated by the Danishefsky group.[1] This reaction establishes crucial stereocenters in the epothilone backbone. The high level of stereocontrol is attributed to a favorable transition state interaction between the double bond of this compound and the carbonyl group of the enolate partner.[1]
Quantitative Data
| Reactant 1 | Reactant 2 (Enolate Precursor) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| This compound | Methyl ketone fragment of epothilone | Lithium bis(trimethylsilyl)amide (LiHMDS) | Tetrahydrofuran (THF) | -78 | High (not specified) | Not specified | [1] |
Experimental Protocol: Diastereoselective Aldol Condensation
Materials:
-
This compound
-
Methyl ketone precursor
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the methyl ketone precursor and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS (1.0 M in THF) dropwise to the stirred solution. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
To this solution, add a pre-cooled (-78 °C) solution of this compound in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.
Logical Workflow for Diastereoselective Aldol Condensation:
Caption: Workflow for the diastereoselective aldol condensation.
Asymmetric Addition of Organozinc Reagents
The enantioselective addition of organozinc reagents to the carbonyl group of α,β-unsaturated aldehydes like this compound provides access to valuable chiral allylic alcohols. The stereochemical outcome is controlled by a chiral ligand, often an amino alcohol, that coordinates to the zinc reagent.
Quantitative Data
| Aldehyde | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-Methyl-2-pentenal (example) | Chiral Amino Alcohol | Toluene | -20 | High | High (expected) | [2] |
Experimental Protocol: Asymmetric Addition of Diethylzinc
Materials:
-
This compound
-
Chiral amino alcohol ligand (e.g., (-)-DAIB)
-
Diethylzinc (1.0 M in hexanes)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise to the ligand solution and stir for 30 minutes at 0 °C.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add this compound dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.[2]
Reaction Pathway for Asymmetric Organozinc Addition:
Caption: Pathway for enantioselective organozinc addition.
Asymmetric Hydrogenation of 2-Methyl-4-pentenone
An alternative strategy to obtain the chiral alcohol corresponding to this compound is the asymmetric hydrogenation of the corresponding α,β-unsaturated ketone, 2-methyl-4-pentenone. The Noyori asymmetric hydrogenation using a Ru-BINAP catalyst is a classic and highly effective method for this transformation.[2]
Quantitative Data
| Substrate | Catalyst | Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-Methyl-2-pentenone | [RuCl₂(p-cymene)]₂ | (R)-BINAP | Methanol | 10-100 | 25-50 | High | High | [2][3] |
Experimental Protocol: Noyori Asymmetric Hydrogenation
Materials:
-
4-Methyl-2-pentenone
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP
-
Anhydrous, degassed methanol
-
High-pressure reactor
-
Hydrogen gas
-
Silica gel for column chromatography
Procedure:
Catalyst Preparation:
-
In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ and (R)-BINAP in a 1:1.1 molar ratio.
-
Add anhydrous, degassed methanol and stir the mixture at room temperature for 1-2 hours to form the pre-catalyst solution.
Hydrogenation:
-
To a high-pressure reactor, add 4-methyl-2-pentenone and the freshly prepared catalyst solution.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 10-100 atm H₂).
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-48 hours).[2]
-
After cooling and carefully venting the hydrogen, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the chiral allylic alcohol.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Experimental Workflow for Asymmetric Hydrogenation:
Caption: Workflow for Noyori asymmetric hydrogenation.
Conclusion
The asymmetric synthesis strategies outlined in this document provide powerful tools for the stereocontrolled functionalization of this compound and its derivatives. The diastereoselective aldol condensation has proven its utility in the synthesis of complex natural products like epothilone B. Furthermore, asymmetric additions of organometallic reagents and catalytic hydrogenations offer efficient routes to valuable chiral building blocks. The provided protocols and data serve as a practical guide for researchers in the fields of organic synthesis and drug development to harness the potential of this compound in their synthetic endeavors. Further optimization of reaction conditions and exploration of novel chiral catalysts are expected to expand the scope and utility of these transformations.
References
Application Notes and Protocols: Investigation of the Ozonolysis Mechanism of 2-Methyl-4-pentenal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes.[1][2] This oxidative cleavage process replaces the C=C double bond with two carbonyl (C=O) groups, yielding aldehydes, ketones, or carboxylic acids depending on the structure of the starting material and the reaction workup conditions.[3][4] The reaction is a cornerstone of organic synthesis and is frequently employed in structure elucidation to determine the position of double bonds within a molecule.[5]
The generally accepted mechanism for the ozonolysis of alkenes is the Criegee mechanism, proposed by Rudolf Criegee in 1953.[1][3] This mechanism proceeds through a series of steps involving the formation of an unstable primary ozonide (molozonide), which then decomposes into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate.[6][7][8] These fragments then recombine to form a more stable secondary ozonide (a 1,2,4-trioxolane), which can be subsequently cleaved under reductive or oxidative conditions to yield the final products.[9][10]
This document provides detailed protocols for investigating the ozonolysis mechanism of 2-Methyl-4-pentenal, a bifunctional molecule containing both an alkene and an aldehyde group. The protocols cover both general laboratory-scale liquid-phase ozonolysis and advanced gas-phase techniques for detailed mechanistic and kinetic studies.
Proposed Reaction Mechanism for this compound
The ozonolysis of this compound targets the carbon-carbon double bond. According to the Criegee mechanism, ozone first adds across the double bond to form an unstable primary ozonide. This intermediate rapidly cleaves and recombines to form a secondary ozonide, which is then worked up to yield the final carbonyl products. For the asymmetric double bond in this compound, this process results in the formation of formaldehyde and 3-methyl-4-oxobutanal.
Experimental Protocols
Protocol 1: General Laboratory-Scale Ozonolysis (Liquid Phase)
This protocol describes a typical procedure for the ozonolysis of an alkene in a laboratory setting with a reductive workup to yield aldehydes.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or methanol (MeOH)[11]
-
Ozone generator
-
Oxygen (O₂) source
-
Gas dispersion tube (bubbler)
-
Three-neck round-bottom flask
-
Dry ice/acetone bath (-78 °C)[11]
-
Magnetic stirrer and stir bar
-
Nitrogen (N₂) or argon (Ar) gas source
-
Reducing agent: Dimethyl sulfide (DMS) or Zinc dust/acetic acid[5][11]
-
Potassium iodide (KI) solution (for ozone trap)
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a gas inlet tube connected to the ozone generator, a gas outlet tube leading to a KI trap, and a temperature probe. Place the flask in a dry ice/acetone bath to maintain a temperature of -78 °C.[11]
-
Reactant Preparation: Dissolve this compound in the cold solvent (DCM or MeOH) inside the reaction flask.[11]
-
Ozonation: Purge the system with oxygen for a few minutes. Turn on the ozone generator and gently bubble the ozone/oxygen mixture through the stirred solution.[11]
-
Endpoint Detection: Continue ozonation until the solution turns a persistent pale blue color, which indicates the presence of unreacted ozone and the consumption of the alkene.[1] Alternatively, the gas exiting the reaction can be bubbled through a KI solution; the reaction is complete when the KI solution begins to turn yellow/brown, indicating the presence of excess ozone.
-
Quenching: Once the reaction is complete, turn off the ozone generator and purge the system with nitrogen or argon to remove all excess ozone.
-
Reductive Workup: While maintaining the cold temperature, slowly add the reducing agent (e.g., dimethyl sulfide) to the reaction mixture to decompose the ozonide.
-
Isolation: Allow the mixture to warm to room temperature. The solvent can then be removed under reduced pressure, and the resulting crude product mixture can be purified by standard techniques such as distillation or column chromatography.
-
Analysis: Characterize the products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of 2-Methyl-4-pentenal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Methyl-4-pentenal, a valuable intermediate in organic synthesis. The following sections outline common laboratory procedures, including extraction, distillation, and chromatography, to achieve high-purity this compound suitable for a range of research and development applications.
Overview of Purification Strategies
The choice of purification method for this compound largely depends on the nature and quantity of impurities present in the crude material. Common impurities may include unreacted starting materials, reaction byproducts, and residual solvents from the synthesis process. The primary purification techniques employed are:
-
Liquid-Liquid Extraction: Ideal for removing water-soluble impurities and for the initial work-up of a reaction mixture.
-
Fractional Distillation: A highly effective method for separating this compound from impurities with different boiling points.
-
Flash Column Chromatography: Used for achieving very high purity by separating the target compound from non-volatile or closely related impurities.
A general workflow for the purification process is illustrated below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Distillation
This protocol is suitable for purifying this compound from a reaction mixture containing aqueous and other volatile organic impurities.
Methodology:
-
Quenching and Extraction:
-
Quench the reaction mixture by slowly adding it to a saturated aqueous solution of a suitable quenching agent (e.g., ammonium chloride or water).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove residual water-soluble impurities and aid in the separation of the aqueous and organic phases.[1]
-
-
Drying and Concentration:
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus.
-
Add the crude this compound to the distillation flask along with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (estimated boiling point: 115.70 °C at 760 mmHg).[2]
-
Protocol 2: High-Purity Purification by Flash Column Chromatography
This protocol is recommended when high purity is required, and distillation is insufficient to remove all impurities.
Methodology:
-
Preparation of the Column:
-
Select an appropriate column size based on the amount of crude material.
-
Pack the column with silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample through the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
-
Analysis and Product Recovery:
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound using the described protocols. The values are representative and may vary depending on the initial purity of the crude material.
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Key Impurities Removed |
| Liquid-Liquid Extraction & Distillation | ~80-90% | >95% | 70-85% | Residual solvents, starting materials, water-soluble byproducts |
| Flash Column Chromatography | >90% | >99% | 60-80% | Isomers, non-volatile byproducts, closely related compounds |
Logical Decision Workflow for Purification Method Selection
The choice of purification protocol can be guided by the initial purity of the crude product and the desired final purity.
Caption: Decision workflow for selecting a purification method.
References
Troubleshooting & Optimization
strategies to improve the yield of 2-Methyl-4-pentenal synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Methyl-4-pentenal. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues that may arise during the synthesis of this compound, particularly when employing the Swern oxidation of 2-methyl-4-penten-1-ol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or incorrect stoichiometry of reagents. 2. Reagent quality: Degradation of oxalyl chloride or DMSO due to improper storage. 3. Temperature fluctuations: Reaction temperature rising above the optimal -60°C during the addition of reagents.[1] | 1. Monitor the reaction progress using TLC or GC. Ensure a slight excess (1.1-1.5 equivalents) of the oxidizing agent is used. 2. Use freshly opened or distilled reagents. 3. Maintain strict temperature control using a dry ice/acetone bath and slow, dropwise addition of reagents.[1] |
| Formation of a Significant Amount of Byproducts | 1. Side reactions due to high temperature: The formation of methylthiomethyl (MTM) ether byproducts can occur if the reaction temperature is not kept sufficiently low.[1] 2. Epimerization: If using a chiral starting material, epimerization at the alpha-carbon to the newly formed carbonyl can occur with certain bases.[2] | 1. Ensure the reaction temperature is consistently maintained at or below -78°C until the addition of the amine base.[1] 2. If epimerization is a concern, consider using a bulkier base such as diisopropylethylamine (DIPEA) instead of triethylamine.[2][3] |
| Difficult Product Isolation and Purification | 1. Volatile product: Loss of this compound during solvent removal due to its relatively low boiling point. 2. Contamination with byproducts: The presence of strong-smelling dimethyl sulfide can complicate handling and purification.[2][4] | 1. Use a rotary evaporator at reduced pressure and a low-temperature water bath to carefully remove the solvent. 2. Rinse all glassware with a bleach solution to oxidize the dimethyl sulfide to the odorless dimethyl sulfoxide.[2] |
| Reaction Does Not Initiate | 1. Inactive reagents: Moisture in the reaction flask or reagents can quench the active oxidizing species. 2. Poor quality starting material: Impurities in the 2-methyl-4-penten-1-ol may interfere with the reaction. | 1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Purify the starting alcohol by distillation before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are the oxidation of the corresponding primary alcohol, 2-methyl-4-penten-1-ol, and aldol condensation reactions. The Swern oxidation is a particularly effective and high-yielding method for the oxidation route.[5]
Q2: I am considering an aldol condensation approach. What are the key challenges?
A2: For aldol condensations, a primary challenge is controlling selectivity to avoid self-condensation of the starting aldehydes, which can lead to a mixture of products and lower yields of the desired this compound. Careful selection of reactants, catalysts, and reaction conditions is crucial.
Q3: What are the main byproducts of the Swern oxidation, and how can I minimize them?
A3: The primary byproducts of the Swern oxidation are dimethyl sulfide, carbon monoxide, carbon dioxide, and the hydrochloride salt of the amine base.[4] The most common organic byproduct is the methylthiomethyl (MTM) ether of the starting alcohol, which forms if the reaction temperature is not kept sufficiently low.[1] Strict temperature control at -78°C is the most effective way to prevent this side reaction.
Q4: My yield of this compound is consistently low despite following the protocol. What should I investigate first?
A4: First, verify the quality and purity of your starting material, 2-methyl-4-penten-1-ol. Impurities can significantly hinder the reaction. Secondly, ensure that all reagents, especially oxalyl chloride and DMSO, are fresh and anhydrous, as the reaction is highly sensitive to moisture.
Q5: Are there any safety precautions specific to the Swern oxidation?
A5: Yes, the Swern oxidation produces carbon monoxide, which is a toxic gas, and dimethyl sulfide, which has a very strong and unpleasant odor.[2][4] Therefore, this reaction must be performed in a well-ventilated fume hood.
Quantitative Data on Synthesis Yields
The following table summarizes reported yields for the synthesis of this compound and a structurally related compound, 2-methyl-2-pentenal, via different methods.
| Product | Synthesis Method | Catalyst/Reagent | Yield (%) | Reference |
| This compound | Swern Oxidation of 2-methyl-4-penten-1-ol | Oxalyl chloride, DMSO, Triethylamine | 100 | [5] |
| 2-methyl-2-pentenal | Self-aldol condensation of propanal | Anion exchange resin | 93.54 | [6] |
| 2-methyl-2-pentenal | Self-aldol condensation of propanal | Nitrogenous organic base and organic acid | >95 | [7] |
Experimental Protocols
Key Experiment: Swern Oxidation of 2-methyl-4-penten-1-ol
This protocol details a high-yield synthesis of this compound.
Materials:
-
2-methyl-4-penten-1-ol
-
Oxalyl dichloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere, cool the solution to -60°C.
-
Add a solution of anhydrous DMSO (3.0 equivalents) in DCM dropwise, ensuring the internal temperature does not exceed -60°C. Stir for 2 minutes.
-
Add a solution of 2-methyl-4-penten-1-ol (1.0 equivalent) in DCM. Stir the resulting mixture for 15 minutes at -60°C.
-
Add triethylamine (5.0 equivalents) and stir the reaction mixture at ambient temperature for 20 minutes.
-
Quench the reaction with DCM and water.
-
Separate the organic layer, wash with brine, and dry over MgSO₄.
-
Filter the mixture and concentrate the filtrate to afford the crude this compound. Further purification is typically not required.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Swern oxidation.
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. 2-METHYL-PENT-4-ENAL synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
identification and minimization of side reactions in 2-Methyl-4-pentenal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-pentenal. The information is designed to help identify and minimize common side reactions encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for the synthesis of this compound?
A1: A widely used and effective method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol, 2-methyl-4-penten-1-ol. This method is known for its mild reaction conditions and good yields.[1]
Q2: What are the primary side products to expect during the Swern oxidation of 2-methyl-4-penten-1-ol?
A2: The Swern oxidation process generates several byproducts. The most notable are dimethyl sulfide (Me₂S), which has a strong and unpleasant odor, carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (Et₃NHCl) if triethylamine is used as the base.
Q3: I am observing the formation of an unexpected isomer. What could be the cause?
A3: Isomerization of the double bond can occur under certain reaction conditions. For instance, in reactions involving catalysts, the position of the double bond might shift. Careful control of reaction temperature and choice of catalyst can help minimize this side reaction.
Q4: My reaction yield is low, and I'm recovering a significant amount of the starting alcohol. What are the likely causes?
A4: Low conversion can be due to several factors, including insufficient oxidant, poor quality of reagents, or inadequate reaction time. It is crucial to use a slight excess of the oxidizing agent and monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
Q5: How can I effectively remove the malodorous dimethyl sulfide byproduct after the reaction?
A5: To eliminate the unpleasant odor of dimethyl sulfide, it is recommended to rinse the glassware with a bleach or oxone solution. This will oxidize the dimethyl sulfide to the odorless and non-toxic dimethyl sulfoxide or dimethyl sulfone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Presence of Multiple Unexpected Peaks in GC-MS Analysis
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Possible Cause A: Self-Condensation of the Product. Aldehydes can undergo self-condensation reactions (aldol condensation), especially in the presence of acidic or basic impurities. This can lead to the formation of higher molecular weight byproducts.
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Troubleshooting:
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Ensure all reagents and solvents are pure and free from acidic or basic contaminants.
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Work up the reaction mixture promptly after completion to minimize the time the product is in a potentially reactive environment.
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Purify the product using flash column chromatography or distillation as soon as possible.
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Possible Cause B: Isomerization of the Double Bond. As mentioned in the FAQs, isomerization can lead to the formation of other pentenal isomers.
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Troubleshooting:
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Optimize the reaction temperature; lower temperatures are often favored to reduce isomerization.
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If using a catalyst, screen for catalysts that are less prone to promoting isomerization.
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Issue 2: Low Isolated Yield of this compound
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Possible Cause A: Incomplete Reaction. The oxidation of the starting alcohol may not have gone to completion.
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Troubleshooting:
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Verify the quality and stoichiometry of the oxidizing agent. A slight excess (1.1-1.5 equivalents) is often recommended.[2]
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Ensure proper temperature control throughout the reaction, especially during the initial stages of the Swern oxidation, which requires very low temperatures (-78 °C).[2]
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Increase the reaction time and monitor for the disappearance of the starting material by TLC or GC.
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Possible Cause B: Product Loss during Workup and Purification. this compound is a relatively volatile compound.
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Troubleshooting:
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When removing the solvent after extraction, use a rotary evaporator at reduced pressure and a moderate temperature to avoid significant loss of the product.
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If purifying by distillation, ensure the setup is efficient and the collection flask is adequately cooled.
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Data Presentation
Table 1: Common Side Products in this compound Synthesis via Swern Oxidation
| Side Product/Byproduct | Chemical Formula | Molar Mass ( g/mol ) | Identification Method | Minimization Strategy |
| Dimethyl Sulfide | (CH₃)₂S | 62.13 | Odor, GC-MS | Proper workup and ventilation |
| Carbon Monoxide | CO | 28.01 | - | Use of a well-ventilated fume hood |
| Carbon Dioxide | CO₂ | 44.01 | - | Use of a well-ventilated fume hood |
| Triethylammonium chloride | (C₂H₅)₃N·HCl | 137.65 | NMR, LC-MS | Aqueous workup to remove the salt |
| Isomeric Pentenals | C₆H₁₀O | 98.14 | GC-MS, NMR | Temperature control, catalyst selection |
| Self-condensation products | C₁₂H₁₈O₂ | 194.27 | GC-MS, NMR | Prompt workup and purification |
Experimental Protocols
Key Experiment: Synthesis of this compound via Swern Oxidation of 2-methyl-4-penten-1-ol
This protocol is a generalized procedure based on established methods for Swern oxidation.[1]
Materials:
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2-methyl-4-penten-1-ol
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Oxalyl chloride
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Anhydrous Dimethyl sulfoxide (DMSO)
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Anhydrous Dichloromethane (DCM)
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Triethylamine (Et₃N)
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Water
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -60 °C in a dry ice/acetone bath, add a solution of anhydrous DMSO (2.0 equivalents) in anhydrous DCM dropwise.
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Stir the mixture for 2 minutes at -60 °C.
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Add a solution of 2-methyl-4-penten-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -60 °C.
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Stir the resulting mixture for 15 minutes at -60 °C.
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Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
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Allow the reaction mixture to warm to room temperature and stir for 20 minutes.
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Quench the reaction by adding water and DCM.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Concentrate the filtrate under reduced pressure to afford the crude this compound.
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Purify the crude product by flash column chromatography or distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via Swern oxidation.
Caption: Troubleshooting decision tree for identifying sources of impurity in this compound synthesis.
References
best practices for the long-term storage and stabilization of 2-Methyl-4-pentenal
Technical Support Center: 2-Methyl-4-pentenal
Welcome to the technical support center for this compound. This guide provides , along with troubleshooting advice for common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is an unsaturated aldehyde. Like many aldehydes, its primary stability concerns are its tendencies to undergo self-condensation (aldol condensation) and polymerization over time.[1] These reactions can lead to the formation of higher molecular weight impurities, a decrease in purity, and changes in the material's physical properties (e.g., increased viscosity or color change). It can also be susceptible to oxidation.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2] The container should be tightly sealed to prevent exposure to air and moisture.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize oxidation.
Q3: Are stabilizers necessary for the long-term storage of this compound?
A3: Yes, for long-term storage, the use of a stabilizer is highly recommended to prevent polymerization and autocondensation reactions.[1] Unstabilized aldehydes can degrade over several months.
Q4: Which stabilizers are effective for this compound and in what concentration?
A4: Amines such as triethanolamine or dimethylethanolamine have been shown to be effective stabilizers for aldehydes.[1] They are typically added in concentrations ranging from 20 to 100 parts per million (ppm).[1] These amines are soluble in aldehydes and can be added directly with stirring.[1] Other potential inhibitors for unsaturated aldehydes include alkylhydroxylamines.[3]
Q5: How can I determine if my sample of this compound has degraded?
A5: Degradation can often be observed visually as a change in color (e.g., turning yellow) or an increase in viscosity. For a quantitative assessment, the purity of the aldehyde should be analyzed using techniques like Gas Chromatography (GC).[1] The appearance of new peaks corresponding to higher molecular weight condensation or polymerization products is a key indicator of degradation.
Troubleshooting Guide
Problem: My this compound has turned yellow and/or has become more viscous.
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Cause: This is a common sign of degradation, likely due to aldol condensation and/or polymerization. The colored impurities and higher molecular weight products cause these physical changes.
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Solution:
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Assess Purity: First, determine the current purity of the material using Gas Chromatography (GC) to see if it still meets the requirements for your experiment.
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Consider Purification: If the purity is compromised, you may be able to purify the material by distillation. However, care must be taken as heating can accelerate degradation. Vacuum distillation is recommended to lower the boiling point.
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Prevent Future Issues: Ensure future lots are stored under the recommended conditions (cool, inert atmosphere) and are properly stabilized.
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Problem: I am observing unexpected side products in my reaction that are not related to my intended chemistry.
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Cause: If you are using unstabilized or improperly stored this compound, impurities from degradation (dimers, trimers, etc.) may be participating in your reaction, leading to unforeseen byproducts. Alternatively, the stabilizer itself (e.g., an amine) could be interfering with your reaction chemistry.
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Solution:
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Verify Starting Material Purity: Run a GC analysis on your this compound to confirm its purity before starting your reaction.
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Remove Stabilizer: If your reaction is sensitive to the stabilizer (e.g., acid-catalyzed reactions may be quenched by amine stabilizers), you may need to remove it. This can often be accomplished by washing the aldehyde with a dilute, weak acid solution followed by a water wash and drying. See the experimental protocols section for a general procedure.
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Use Fresh Material: If the starting material is significantly degraded, it is best to use a fresh, high-purity bottle for your experiment.
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Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | Cool environment; Refrigerate for long-term storage. | [2] |
| Storage Atmosphere | Inert (e.g., Nitrogen or Argon) | General Best Practice |
| Recommended Stabilizers | Triethanolamine, Dimethylethanolamine | [1] |
| Stabilizer Concentration | 20 - 100 ppm | [1] |
| Incompatible Materials | Oxidizing agents, strong acids, strong bases. | [2] |
| Boiling Point | ~116 °C @ 760 mmHg (est.) | [4] |
| Flash Point | ~10 °C (est.) | [4] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your instrument.
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Sample Preparation: Dilute a small, accurately weighed sample of this compound in a suitable solvent (e.g., dichloromethane or diethyl ether) to a final concentration of approximately 1 mg/mL.
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Instrument Setup (Example):
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Column: A non-polar or mid-polarity column (e.g., DB-5, HP-5ms) is typically suitable.
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Injector Temperature: 250 °C.
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Detector (FID) Temperature: 280 °C.
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Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
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Carrier Gas: Helium or Hydrogen.
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Injection Volume: 1 µL.
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Analysis: Inject the sample and integrate the resulting peaks. The purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage. Degradation products will typically appear as later-eluting (higher boiling point) peaks.
Protocol 2: Removal of Amine Stabilizer
This protocol is for applications where the presence of an amine stabilizer may interfere with the reaction.
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Liquid-Liquid Extraction: In a separatory funnel, dissolve the this compound in an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
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Acid Wash: Add an equal volume of dilute (e.g., 1-2%) hydrochloric acid or acetic acid to the separatory funnel. Shake gently to mix the layers. The amine stabilizer will react with the acid and move into the aqueous layer. Caution: Vigorous shaking can cause emulsions.
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Separate Layers: Allow the layers to separate and drain off the lower aqueous layer.
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Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Solvent Removal: Filter off the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator.
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Immediate Use: The resulting unstabilized aldehyde should be used immediately as it is now more susceptible to degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stored this compound.
Caption: Experimental workflow for pre-reaction quality control.
References
troubleshooting common issues in the distillation and purification of 2-Methyl-4-pentenal
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the common issues encountered during the distillation and purification of 2-Methyl-4-pentenal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. Potential impurities include:
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Isomers: Positional isomers such as 2-Methyl-3-pentenal or 2-Methyl-2-pentenal may be present.
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Oxidation Products: Like many aldehydes, this compound can oxidize to form the corresponding carboxylic acid, 2-Methyl-4-pentenoic acid, especially upon exposure to air.
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Aldol Condensation Byproducts: Self-condensation or cross-condensation products may form, such as higher molecular weight aldehydes or ketones. Mesityl oxide is an example of a self-condensation product of acetone, a common solvent, and indicates the potential for similar side reactions.[1][2]
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Residual Solvents: Solvents used in the synthesis and workup.
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Water: Can be present from aqueous workup steps.
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Starting Materials: For instance, if synthesized by oxidation of 2-Methyl-4-penten-1-ol, the unreacted alcohol could be an impurity.
Q2: At what temperature should I distill this compound?
A2: The estimated boiling point of this compound is 115.7 °C at atmospheric pressure (760 mmHg). However, due to the potential for thermal degradation and polymerization of unsaturated aldehydes, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point and minimize the risk of product loss.
Q3: My this compound is yellowing during distillation. What is causing this and how can I prevent it?
A3: Yellowing during distillation is often a sign of decomposition or polymerization. Unsaturated aldehydes can be sensitive to heat and air. To prevent this:
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Use Vacuum Distillation: This is the most critical step to lower the distillation temperature.
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Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Add a Polymerization Inhibitor: A small amount of an inhibitor like hydroquinone or 4-tert-butylcatechol (TBC) can be added to the distillation flask.
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Avoid Overheating: Use a heating mantle with a stirrer for even heating and avoid heating the distillation flask to dryness.
Q4: How can I confirm the purity of my distilled this compound?
A4: The purity of the final product should be assessed using analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified product and check for the presence of impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the aldehyde functional group and the carbon-carbon double bond.
Troubleshooting Guides
This section addresses common problems encountered during the distillation and purification of this compound in a question-and-answer format.
Problem 1: Poor Separation of Product from Impurities
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Question: I am having trouble separating this compound from an impurity with a very close boiling point. What can I do?
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Answer:
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Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.
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Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This means collecting the distillate at a slower rate.
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Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.
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Consider Extractive Distillation: For very close-boiling impurities, extractive distillation with a suitable solvent might be an option, although this is a more advanced technique.
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Problem 2: Product Decomposition or Polymerization in the Distillation Flask
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Question: I am observing a significant amount of dark, viscous residue in my distillation flask after distillation, and my yield is low. What is happening?
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Answer: This indicates thermal decomposition or polymerization.
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Lower the Distillation Temperature: The primary solution is to reduce the pressure further using a vacuum pump to lower the boiling point.
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Check for Air Leaks: Ensure your distillation apparatus is well-sealed to prevent air from entering, which can promote oxidation and polymerization.
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Use an Inhibitor: As mentioned in the FAQs, adding a polymerization inhibitor can be very effective.
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Pre-purification: If acidic or basic impurities are present that could catalyze decomposition, consider a pre-purification step, such as a wash with a dilute sodium bicarbonate solution to remove acidic impurities.
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Problem 3: Bumping or Unstable Boiling
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Question: My distillation is proceeding unevenly with sudden, violent boiling (bumping). How can I ensure smooth boiling?
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Answer:
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Use Boiling Chips or a Magnetic Stirrer: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
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Ensure Even Heating: Use a heating mantle with a stirrer to distribute heat evenly.
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Introduce a Fine Stream of Inert Gas: For vacuum distillations, a very fine capillary tube releasing a slow stream of nitrogen or argon into the bottom of the flask can ensure smooth boiling.
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Problem 4: Low Product Recovery
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Question: My yield of purified this compound is lower than expected, even without obvious decomposition. Where could I be losing product?
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Answer:
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Column Holdup: The packing material in a fractionating column can retain a significant amount of liquid. After the distillation is complete, allow the column to cool completely to allow the condensed liquid to drain.
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Minimize Transfers: Each transfer of the product between flasks can result in some loss.
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Check for Leaks: Ensure all joints in your distillation setup are properly sealed to prevent the loss of vapor.
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Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Notes |
| This compound | C₆H₁₀O | 98.14 | ~115.7 (est.) | The target compound. |
| 2-Methyl-4-penten-1-ol | C₆H₁₂O | 100.16 | Not readily available | A potential precursor impurity. |
| 2-Methyl-4-pentenoic acid | C₆H₁₀O₂ | 114.14 | 195 | Oxidation byproduct.[3] |
| Mesityl Oxide | C₆H₁₀O | 98.14 | 129-130 | A potential byproduct from aldol condensation.[1][2][4] |
| Water | H₂O | 18.02 | 100 | Common impurity from workup. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
Objective: To purify crude this compound by separating it from lower and higher boiling impurities.
Materials:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed)
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Distillation head with a thermometer
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Condenser
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Receiving flask(s)
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Vacuum adapter and vacuum source (pump)
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Heating mantle with a stirrer
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Boiling chips or magnetic stir bar
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Inert gas source (optional)
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Polymerization inhibitor (e.g., hydroquinone) (optional)
Methodology:
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Apparatus Setup:
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Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.
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Place the crude this compound in the round-bottom flask, filling it to no more than two-thirds of its volume.
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Add a few boiling chips or a magnetic stir bar. A very small amount of a polymerization inhibitor can also be added at this stage.
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Connect the fractionating column, distillation head with the thermometer correctly placed (top of the bulb level with the side arm to the condenser), and the condenser.
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Attach the vacuum adapter and receiving flask.
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Ensure all joints are properly sealed with appropriate grease for vacuum applications.
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Distillation Procedure:
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Begin stirring if using a magnetic stirrer.
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Slowly apply vacuum to the system. A typical starting pressure would be in the range of 20-50 mmHg.
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Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.
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Observe the temperature at the distillation head. Initially, lower-boiling impurities (e.g., residual solvents) will distill. Collect this first fraction in a separate receiving flask.
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As the temperature rises and stabilizes at the boiling point of this compound at the working pressure, change to a clean receiving flask to collect the main product fraction.
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Continue to collect the distillate as long as the temperature remains constant.
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If the temperature begins to drop, it may indicate that all of the product has distilled. If it rises significantly, it may indicate the start of the distillation of higher-boiling impurities.
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Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.
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Shutdown:
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Remove the heating mantle and allow the system to cool.
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Slowly and carefully release the vacuum before disassembling the apparatus.
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Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the distilled this compound and identify any remaining impurities.
Methodology:
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Sample Preparation: Prepare a dilute solution of the purified this compound in a high-purity volatile solvent (e.g., dichloromethane or diethyl ether). A typical concentration is around 100-1000 ppm.
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GC-MS Conditions (Example):
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute.
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Carrier Gas: Helium at a constant flow rate.
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MS Detector: Scan in a mass range of m/z 35-300.
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Data Analysis:
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Integrate the peaks in the total ion chromatogram to determine the relative percentage of this compound and any impurities.
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Compare the mass spectrum of the main peak with a reference spectrum of this compound for confirmation.
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Attempt to identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
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Mandatory Visualizations
Caption: Troubleshooting flowchart for common distillation issues.
Caption: General workflow for the purification of this compound.
References
optimization of reaction parameters for 2-Methyl-4-pentenal synthesis (temperature, catalyst)
Technical Support Center: Synthesis of 2-Methyl-4-pentenal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The primary focus is on the optimization of reaction parameters, specifically temperature and catalyst choice, for the oxidation of 2-methyl-4-penten-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory method for the synthesis of this compound is the oxidation of the corresponding primary allylic alcohol, 2-methyl-4-penten-1-ol. The two most common and effective methods for this transformation are the Swern oxidation and oxidation using Pyridinium Chlorochromate (PCC). Both methods are known for their mild conditions, which are crucial for preventing over-oxidation and other side reactions.[1]
Q2: Which oxidizing agent is recommended for the synthesis of this compound?
A2: The choice of oxidizing agent depends on several factors, including the scale of the reaction, available equipment, and tolerance for byproducts.
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Swern Oxidation: This method is highly effective and generally provides high yields of the aldehyde.[1] It operates at very low temperatures (-78 °C) and avoids the use of heavy metals, which can be an advantage for certain applications. However, it generates dimethyl sulfide, a volatile and malodorous byproduct.[1]
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Pyridinium Chlorochromate (PCC): PCC is a solid reagent that is relatively easy to handle and is effective for oxidizing primary allylic alcohols to α,β-unsaturated aldehydes at room temperature.[1] A significant drawback is the generation of chromium-containing waste, which requires special disposal procedures.[1]
Q3: How does reaction temperature affect the synthesis of this compound?
A3: Temperature control is critical for the successful synthesis of this compound.
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In the Swern oxidation , the reaction must be maintained at low temperatures (typically -78 °C to -60 °C) during the addition of reagents to prevent side reactions.[1] Allowing the reaction to warm prematurely can lead to the formation of byproducts.
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For PCC oxidation , the reaction is typically carried out at room temperature.[1] Elevated temperatures are generally not necessary and may increase the likelihood of side reactions or decomposition of the product.
Q4: What are the common side products in the synthesis of this compound, and how can their formation be minimized?
A4: Common side products include the corresponding carboxylic acid (2-methyl-4-pentenoic acid) from over-oxidation, and potential isomers from allylic rearrangement.[1] To minimize these:
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Over-oxidation: Use mild oxidizing agents like those in the Swern or PCC protocols. Ensure anhydrous conditions, as the presence of water can facilitate over-oxidation to the carboxylic acid, particularly with chromium-based reagents.[1]
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Allylic Rearrangement: The allylic nature of the starting material makes it susceptible to rearrangement. Sticking to the recommended mild reaction conditions and temperatures for both Swern and PCC oxidations helps to minimize this side reaction.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient oxidizing agent. 2. Reaction temperature is too low (for PCC) or too high during reagent addition (for Swern). 3. Impure starting material (2-methyl-4-penten-1-ol). | 1. Use fresh oxidizing agent and ensure the correct stoichiometry (a slight excess of 1.2-1.5 equivalents is often recommended).[1] 2. For PCC, ensure the reaction is run at room temperature for a sufficient duration. For Swern, maintain the temperature at -78 °C during the addition of all reagents. 3. Purify the starting alcohol by distillation before use. |
| Low Yield of this compound | 1. Over-oxidation to the carboxylic acid. 2. Product loss during workup and purification. 3. Incomplete reaction. | 1. Use strictly anhydrous conditions and avoid strong, non-selective oxidizing agents.[1] 2. This compound is volatile. Use care during solvent removal (reduced pressure, moderate temperature). Consider purification by flash column chromatography.[1] 3. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. If not, consider increasing the reaction time or the amount of oxidizing agent. |
| Product Contaminated with Carboxylic Acid | 1. Presence of water in the reaction mixture. 2. Use of an overly strong oxidizing agent. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Stick to mild oxidation protocols such as Swern or PCC. |
| Formation of a Polymeric Residue | Aldehydes can be prone to polymerization, especially in the presence of acidic or basic impurities. | 1. Ensure the workup procedure effectively removes all acidic or basic reagents. 2. Minimize the time the purified aldehyde is stored before use in subsequent steps. |
| Unpleasant Odor (Swern Oxidation) | Formation of dimethyl sulfide as a byproduct. | 1. Perform the reaction and workup in a well-ventilated fume hood. 2. Quench any residual reactive species and byproducts with an appropriate oxidizing agent (e.g., bleach) in the waste. |
Quantitative Data on Reaction Parameters
The following tables provide representative data on the impact of the chosen catalyst and reaction temperature on the yield of allylic aldehydes, which can be considered indicative for the synthesis of this compound.
Table 1: Comparison of Common Oxidation Catalysts/Reagents for Allylic Alcohols
| Oxidizing Agent/Catalyst System | Typical Reaction Temperature | Typical Reaction Time | Typical Yield Range (%) | Key Advantages & Disadvantages |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | -78 °C to Room Temp | 1-2 hours | 85-95 | Advantages: High yield, mild conditions, metal-free. Disadvantages: Requires cryogenic temperatures, produces malodorous byproduct.[1] |
| Pyridinium Chlorochromate (PCC) | Room Temperature | 2-4 hours | 75-90 | Advantages: Easy to handle solid reagent, reliable. Disadvantages: Generates chromium waste, reagent is toxic.[1] |
| Dess-Martin Periodinane (DMP) | Room Temperature | 1-3 hours | 80-95 | Advantages: Mild, neutral conditions. Disadvantages: Reagent is expensive and can be shock-sensitive. |
| Copper/TEMPO Catalysis | Room Temperature to 100 °C | Varies | 70-95 | Advantages: Uses a catalytic amount of copper and a co-oxidant (often air or O₂). Disadvantages: Can require optimization of ligands and reaction conditions.[2][3] |
Disclaimer: The yield ranges are for general allylic alcohol oxidations and the actual yield for this compound synthesis may vary based on specific experimental conditions.
Table 2: Influence of Temperature on Swern Oxidation Yield
| Activation Temperature | Alcohol Addition Temperature | Base Addition Temperature | Effect on Yield |
| -78 °C | -78 °C | -78 °C | Optimal for high yield and minimal side products. |
| > -60 °C | -78 °C | -78 °C | Potential for reagent decomposition and lower yield. |
| -78 °C | > -60 °C | -78 °C | Increased risk of side reactions. |
| -78 °C | -78 °C | Warming to Room Temp | Necessary for the final elimination step to form the aldehyde. |
Experimental Protocols
Protocol 1: Swern Oxidation of 2-methyl-4-penten-1-ol
Materials:
-
Oxalyl chloride (1.5 eq)
-
Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
2-methyl-4-penten-1-ol (1.0 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Water
-
Brine
Procedure:
-
To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO in dichloromethane dropwise, ensuring the internal temperature does not rise above -60 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of 2-methyl-4-penten-1-ol in dichloromethane dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine dropwise to the mixture, and stir for another 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
-
Purify the crude product by flash column chromatography or distillation.[1]
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of 2-methyl-4-penten-1-ol
Materials:
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
2-methyl-4-penten-1-ol (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Celite® or silica gel
-
Diethyl ether
Procedure:
-
To a suspension of PCC and Celite® or silica gel in anhydrous dichloromethane, add a solution of 2-methyl-4-penten-1-ol in dichloromethane in one portion.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel, washing the pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Workflow for the Swern Oxidation of 2-methyl-4-penten-1-ol.
Caption: Workflow for the PCC Oxidation of 2-methyl-4-penten-1-ol.
Caption: Logical troubleshooting workflow for low yield issues.
References
methods to prevent the polymerization of 2-Methyl-4-pentenal
Technical Support Center: 2-Methyl-4-pentenal
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing this compound to prevent its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is an unsaturated aldehyde, an organic compound with the formula C6H10O.[1] Like many aldehydes, its high reactivity is due to the presence of a carbonyl group (C=O) and an alpha-hydrogen, making it susceptible to self-condensation reactions, such as aldol condensation, and polymerization.[2][3] This process can lead to the formation of dimers, trimers (cyclic trioxanes), and higher molecular weight polymers, reducing the purity and usability of the chemical.[3]
Q2: What are the common signs of polymerization in a sample of this compound?
A2: The signs of polymerization can vary from subtle to obvious. Researchers should look for:
-
Increased Viscosity: The sample may become noticeably thicker over time.
-
Precipitate Formation: The appearance of solid particles, cloudiness, or a hazy texture in the otherwise clear liquid.
-
Discoloration: A change in color, often to a yellowish hue.
-
Decreased Monomer Concentration: Analytical techniques like gas chromatography (GC) will show a decrease in the peak corresponding to the this compound monomer, even if no visible polymer has separated.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are critical to minimize polymerization. For similar unsaturated aldehydes, the following conditions are recommended:
-
Temperature: Store in a cool environment. A storage temperature of 2-8°C is often recommended for analogous compounds.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can catalyze polymerization.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
-
Light: Store in a dark place or in an amber bottle to protect from light, which can initiate polymerization.
-
Safety: this compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[6][7] Always handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and eye protection.[6][7]
Q4: Which chemical inhibitors can be used to prevent the polymerization of this compound?
A4: Several types of inhibitors are effective for stabilizing unsaturated aldehydes. The choice depends on the experimental conditions and required purity. Common classes include:
-
Phenolic Antioxidants: Hydroquinone is a widely used stabilizer. For instance, a similar compound, 2,2-Dimethyl-4-pentenal, is commercially available with 1000 ppm hydroquinone added.[5]
-
Amines: Compounds like ethylenediamine can be used to inhibit aldol condensation polymerization reactions.[8]
-
Hydroxylamine Compounds: N-alkylhydroxylamines have been shown to be effective polymerization inhibitors for unsaturated aldehydes, particularly in alcohol solutions and at elevated temperatures.[4]
-
Other Compounds: Mercaptobenzimidazole and various metal compounds have also been used as stabilizers for aldehydes, though their effectiveness can be time-limited.[3][4]
Troubleshooting Guide
Problem: My sample of this compound has become viscous and cloudy.
| Possible Cause | Suggested Solution |
| Polymerization | The sample has likely undergone significant polymerization. It is generally not reversible. The pure monomer may be recoverable via distillation, but this should be done with extreme care as heating can accelerate polymerization. It is safer to dispose of the polymerized sample according to your institution's hazardous waste guidelines and obtain a fresh, stabilized batch. |
| Contamination | The sample may have been contaminated with acids, bases, or metal ions that catalyze polymerization. Review handling procedures to identify and eliminate potential sources of contamination. |
| Improper Storage | The sample was likely stored at too high a temperature, exposed to air/light, or the inhibitor was depleted. Ensure storage at 2-8°C in a tightly sealed, dark container under an inert atmosphere. |
Problem: Gas Chromatography (GC) analysis shows a decreasing concentration of the monomer over time, but the sample appears clear.
| Possible Cause | Suggested Solution |
| Early-Stage Polymerization | Soluble oligomers (dimers, trimers) are forming, which are not yet visible as precipitates but reduce the monomer concentration.[4] |
| Inhibitor Depletion | The initial stabilizer has been consumed over time. If the sample is critical and must be preserved, consider adding a fresh aliquot of a suitable inhibitor (e.g., hydroquinone). See the experimental protocol below. |
| Evaporation | If the container is not properly sealed, the volatile monomer may be evaporating, leading to an apparent decrease in concentration if the sample volume is not accurately tracked. Ensure the container is always tightly sealed. |
Quantitative Data on Inhibitors
The following table summarizes typical concentrations for inhibitors used with aldehydes. Note that optimal concentrations for this compound may require empirical determination.
| Inhibitor Class | Example Inhibitor | Typical Concentration Range | Compound Application | Reference |
| Phenolic | Hydroquinone | ~1000 ppm (0.1%) | 2,2-Dimethyl-4-pentenal | [5] |
| Amine | Ethylenediamine | 1:20 to 5:1 (molar ratio of inhibitor to aldehyde) | Aldehyde impurities in propylene oxide | [8] |
| Hydroxylamine | N-Alkylhydroxylamine | 0.001 to 1% by weight | Acrolein and Methacrolein | [4] |
| Thiazole | Mercaptobenzimidazole | ~100 ppm (0.01%) | Isobutyraldehyde (noted as insufficient for long-term storage) | [3] |
Experimental Protocols
Protocol 1: Stabilization of a Fresh Batch of this compound
This protocol describes the addition of hydroquinone as a stabilizer to a freshly opened or newly synthesized batch of this compound.
Materials:
-
This compound
-
Hydroquinone (reagent grade)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane), if preparing a stock solution
-
Amber glass storage bottle with a PTFE-lined cap
-
Inert gas source (Nitrogen or Argon)
-
Micropipette or analytical balance
Procedure:
-
Calculate the Required Amount: Determine the mass of hydroquinone needed to achieve a final concentration of 1000 ppm (0.1% w/w). For 100 g of this compound, you will need 100 mg of hydroquinone.
-
Direct Addition (for larger quantities): a. Weigh the required amount of hydroquinone directly into the tared amber storage bottle. b. Under a fume hood, transfer the this compound into the bottle. c. Seal the bottle, leaving some headspace.
-
Stock Solution Addition (for smaller quantities): a. Prepare a stock solution of hydroquinone (e.g., 10 mg/mL) in a suitable anhydrous solvent. b. Calculate the volume of the stock solution needed to achieve the target 1000 ppm concentration in your aldehyde sample. c. Add the calculated volume of the stock solution to the this compound in its storage bottle.
-
Mixing and Storage: a. Gently swirl or agitate the mixture until the hydroquinone is fully dissolved. b. Purge the headspace of the bottle with an inert gas (e.g., nitrogen) for 1-2 minutes. c. Tightly seal the cap and wrap the connection with parafilm for extra security. d. Label the bottle clearly, indicating the compound, date, and the added stabilizer ("+ 1000 ppm Hydroquinone"). e. Store the stabilized solution in a refrigerator at 2-8°C.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing the polymerization of this compound.
Caption: General mechanism of aldehyde polymerization and its prevention by chemical inhibitors.
References
- 1. Page loading... [guidechem.com]
- 2. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]
- 3. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 4. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 5. 2,2‐ジメチル-4-ペンテナール technical grade, 90%, contains 1000 ppm hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 6. synerzine.com [synerzine.com]
- 7. chembk.com [chembk.com]
- 8. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents [patents.google.com]
selection of optimal catalysts for the isomerization of 2-Methyl-4-pentenal
Technical Support Center: Isomerization of 2-Methyl-4-pentenal
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the catalytic isomerization of this compound. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and catalyst performance data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of isomerizing this compound?
The primary objective is typically to convert the γ,δ-unsaturated aldehyde (this compound) into its more thermodynamically stable and synthetically useful α,β-conjugated isomer, 2-Methyl-2-pentenal. This conjugated system is a key intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceuticals.
Q2: Which classes of catalysts are most effective for this type of alkene isomerization?
Transition metal complexes are highly effective for alkene isomerization.[1][2] Catalysts based on Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) are frequently used for migrating double bonds.[1][2] Solid acid or base catalysts can also be employed, though they may sometimes lead to side reactions like aldol condensation, especially at higher temperatures.
Q3: What are the expected major and minor products of this reaction?
-
Major Product: The thermodynamically favored α,β-unsaturated isomer, 2-Methyl-2-pentenal .
-
Potential Intermediate/Minor Product: The β,γ-unsaturated isomer, 2-Methyl-3-pentenal .
-
Side Products: Depending on the catalyst and conditions, side products can include oligomers/polymers, products from self-aldol condensation, or decarbonylation products at elevated temperatures.[3]
Q4: How do reaction conditions influence the outcome?
Reaction conditions are critical. Temperature can significantly affect reaction rate and selectivity. While higher temperatures can increase the rate, they may also promote undesirable side reactions.[1] The choice of solvent can influence catalyst solubility, stability, and the reaction pathway. For transition metal complexes, a non-polar, aprotic solvent like toluene or THF is often suitable.[1]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low or No Conversion | 1. Inactive or deactivated catalyst. 2. Insufficient reaction temperature. 3. Presence of catalyst poisons (e.g., water, oxygen, sulfur compounds). | 1. Use a fresh batch of catalyst or activate it according to the protocol (e.g., pre-reduction for certain metal catalysts). 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring for side product formation. 3. Ensure all solvents and the starting material are thoroughly dried and degassed. Purge the reactor with an inert gas (N₂ or Ar). |
| Low Selectivity to Desired Isomer (2-Methyl-2-pentenal) | 1. Catalyst promotes side reactions. 2. Reaction temperature is too high. 3. Prolonged reaction time leading to byproduct formation. | 1. Screen different catalysts. For instance, if aldol condensation is an issue with a base catalyst, switch to a neutral transition metal complex. 2. Reduce the reaction temperature to find the optimal balance between rate and selectivity. 3. Monitor the reaction progress using GC or TLC and stop the reaction once the maximum yield of the desired product is reached. |
| Formation of Polymers/Oligomers | 1. Highly acidic or basic catalyst sites. 2. High concentration of the aldehyde. 3. High reaction temperature. | 1. Switch to a milder, more neutral catalyst. 2. Perform the reaction at a lower substrate concentration. 3. Lower the reaction temperature. |
| Inconsistent Results | 1. Variability in catalyst quality or loading. 2. Inconsistent purity of starting material or solvent. 3. Poor temperature or atmosphere control. | 1. Use a consistent source and batch of catalyst; weigh it accurately. 2. Purify the starting material and use high-purity, dry solvents for each run. 3. Ensure the reaction setup provides stable temperature control and maintains an inert atmosphere. |
Catalyst Performance Data
While specific data for the isomerization of this compound is not widely published, the following table presents performance data for various catalysts in the related chemoselective hydrogenation of its isomer, 2-Methyl-2-pentenal. This provides insight into how different metal catalysts perform under specific conditions.
| Catalyst | Temperature (°C) | H₂ Pressure (Pa) | Conversion (%) | Selectivity to 2-Methyl-2-penten-1-ol (%) | Selectivity to 2-Methylpentanal (%) |
| Cu₂.₂₈Zn₁.₁₂Al₁ | 105 | 6 x 10⁶ | 60 | 54 | 46 |
| Cu₁.₇₁Zn₁.₄₄Al₁ | 65 | 1 x 10⁶ | Low | 0 | 100 |
| Pt/SiO₂ | 100-200 | N/A | High | Low | High (major product) |
| Pd/SiO₂ | 100-200 | N/A | High | Low | High (major product) |
| Cu/SiO₂ | >200 | N/A | Moderate | Moderate | Moderate |
| Data is adapted from studies on the hydrogenation of 2-Methyl-2-pentenal and serves as a reference for catalyst behavior.[4][5] Absolute performance will vary for the isomerization reaction. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Transition Metal-Catalyzed Isomerization
This protocol provides a general methodology for the isomerization of this compound using a transition metal catalyst, such as a Rhodium or Ruthenium complex.
1. Materials & Setup:
-
This compound (substrate)
-
Transition metal catalyst (e.g., [(p-cymene)RuCl₂]₂)[1]
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Syringes for liquid transfer
2. Reaction Procedure:
-
Reactor Preparation: Thoroughly dry the reaction flask and charge it with a magnetic stir bar. Purge the flask with an inert gas for 10-15 minutes.
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the transition metal catalyst (e.g., 0.5-2 mol%) to the flask. Add the anhydrous, degassed solvent via syringe (to make an approx. 0.1 M solution of the substrate).
-
Reaction Initiation: Stir the mixture to dissolve the catalyst. Add the this compound substrate to the flask via syringe.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 40-80°C).[1] Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. The catalyst can be removed by passing the mixture through a short plug of silica gel. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Caption: Experimental workflow for catalytic isomerization.
Reaction Pathway and Catalyst Selection Logic
The isomerization proceeds from the less stable γ,δ-unsaturated aldehyde to the more stable α,β-conjugated isomer, potentially through a β,γ-intermediate. The choice of catalyst is crucial to ensure high selectivity and avoid side reactions.
Caption: Potential reaction pathway for the isomerization.
Caption: Decision tree for optimal catalyst selection.
References
- 1. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
managing and characterizing impurities in 2-Methyl-4-pentenal samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-pentenal. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Impurities in this compound can originate from the manufacturing process and degradation upon storage.
-
Process-Related Impurities: The most common synthetic route to this compound is the oxidation of 2-methyl-4-penten-1-ol. The Swern oxidation is a frequently used method for this transformation.[1][2][3][4] Potential impurities from this process include:
-
Unreacted Starting Material: 2-Methyl-4-penten-1-ol.
-
Solvent Residues: Dichloromethane (DCM), a common solvent in Swern oxidations.
-
Reagent-Related Byproducts: Dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride are known byproducts of the Swern oxidation.[1][3]
-
Side-Reaction Products: In some cases, activated alcohols can undergo substitution reactions to form chlorinated byproducts.[5]
-
-
Degradation Impurities: Unsaturated aldehydes like this compound are susceptible to degradation, primarily through autoxidation and polymerization.
Illustrative Table of Potential Impurities:
| Impurity Name | Chemical Structure | Typical Origin |
| 2-Methyl-4-penten-1-ol | CH2=CHCH2CH(CH3)CH2OH | Unreacted starting material |
| 2-Methyl-4-pentenoic acid | CH2=CHCH2CH(CH3)COOH | Oxidation of this compound |
| Dichloromethane | CH2Cl2 | Residual solvent from synthesis |
| Polymeric materials | (C6H10O)n | Polymerization during storage |
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Q2: I am observing poor peak shape (tailing) for this compound in my GC analysis. What could be the cause and how can I resolve it?
A2: Poor peak shape for aldehydes in GC is a common issue.
-
Possible Cause 1: Active Sites in the GC System: Aldehydes can interact with active sites (e.g., silanol groups) in the injector liner or the column, leading to peak tailing.
-
Solution:
-
Use a deactivated inlet liner.
-
Ensure your GC column is in good condition and specifically designed for analyzing polar compounds. A column with a 5% phenyl-methylpolysiloxane stationary phase is a good starting point.[8]
-
Consider derivatization of the aldehyde to a less polar and more stable compound before GC analysis.
-
-
-
Possible Cause 2: Thermal Degradation: Although this compound is relatively volatile, high temperatures in the injector can cause degradation.
-
Solution:
-
Optimize the inlet temperature. Start with a lower temperature and gradually increase it to find a balance between efficient volatilization and minimal degradation.
-
-
Q3: I am not detecting any peak for this compound, or the peak is very small.
A3: This could be due to several factors.
-
Possible Cause 1: Adsorption: The analyte may be adsorbing to active sites in the GC system.
-
Solution: See the solutions for peak tailing in the previous question.
-
-
Possible Cause 2: Inappropriate Column: The GC column may not be suitable for this analysis.
-
Solution: A mid-polarity column is generally recommended. If you are using a non-polar column, the analyte may have poor peak shape or not elute at all.
-
-
Possible Cause 3: Sample Preparation Issue: The concentration of the analyte in the injected sample may be too low.
-
Solution: Review your sample preparation procedure. Ensure proper dissolution and dilution.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Q4: I am having difficulty retaining this compound on my reversed-phase HPLC column.
A4: this compound is a relatively small and somewhat polar molecule, which can make retention on standard C18 columns challenging.
-
Possible Cause 1: High Organic Content in Mobile Phase: The mobile phase may be too strong, causing the analyte to elute with the solvent front.
-
Solution:
-
Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic method.
-
Consider using a less polar organic solvent if compatible with your system.
-
-
-
Possible Cause 2: Lack of a Chromophore: Aldehydes have a weak UV absorbance at higher wavelengths.
-
Solution:
-
Detect at a lower wavelength, such as 210 nm.
-
For improved sensitivity and retention, consider derivatization with a reagent that introduces a strong chromophore. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes, forming a hydrazone that can be detected at around 360 nm.[9]
-
-
Q5: My chromatogram shows several unexpected peaks. How can I identify if they are impurities?
A5: The appearance of unexpected peaks is a common challenge.
-
Solution:
-
Blank Injection: Inject your sample solvent (blank) to ensure the peaks are not coming from the solvent or the HPLC system.
-
Forced Degradation Study: Subject a sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help in tentatively identifying the impurity peaks.
-
Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer, you can obtain mass-to-charge ratio information for the unknown peaks, which is invaluable for identification.
-
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for the separation and identification of volatile impurities in this compound samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
GC Conditions:
-
Inlet Temperature: 250 °C (can be optimized).
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Scan Speed: 2 scans/second.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
Inject 1 µL of the solution into the GC-MS.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection (after DNPH Derivatization)
This method provides enhanced sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start with 50% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 50% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
Sample Preparation (Derivatization):
-
Prepare a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.[9]
-
To 1 mL of a diluted sample solution of this compound in acetonitrile, add 1 mL of the DNPH reagent.[9]
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.[9]
-
Inject 10 µL of the resulting solution into the HPLC system.
Visualizations
Caption: Workflow for impurity management of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Autoxidation - Wikipedia [en.wikipedia.org]
- 7. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
addressing challenges in the scale-up of 2-Methyl-4-pentenal production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methyl-4-pentenal.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common method for synthesizing this compound is via a crossed-aldol condensation reaction. This typically involves the reaction of isobutyraldehyde and acrolein in the presence of a catalyst. Subsequent dehydration of the aldol addition product yields this compound.
Q2: What are the critical parameters to control during the scale-up of this reaction?
When scaling up the production of this compound, several parameters are critical to monitor and control to ensure safety, efficiency, and product quality. These include:
-
Temperature: Aldol condensations are often exothermic. Efficient heat removal is crucial to prevent runaway reactions and the formation of side products.
-
Reagent Addition Rate: Slow and controlled addition of one reagent to the other is vital to maintain temperature control and minimize localized high concentrations that can lead to side reactions.
-
Mixing: Adequate agitation is necessary to ensure homogeneity, promote mass transfer, and facilitate efficient heat transfer.
-
Catalyst Concentration: The catalyst concentration should be optimized to achieve a desirable reaction rate without promoting unwanted side reactions.
-
Water Removal: In some variations of the synthesis, the removal of water can drive the equilibrium towards the product.
Q3: What are the common impurities and byproducts in this compound synthesis?
Common impurities and byproducts can include:
-
Unreacted starting materials (isobutyraldehyde, acrolein).
-
The initial aldol addition product (3-hydroxy-2,2-dimethyl-4-pentenal).
-
Products from self-condensation of isobutyraldehyde.
-
Polymers of acrolein.
-
Higher molecular weight condensation products.
Q4: What analytical techniques are recommended for monitoring reaction progress and ensuring product purity?
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely used method for monitoring the reaction progress and quantifying the purity of this compound. It can effectively separate the desired product from starting materials and most volatile byproducts. For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion of Starting Materials | 1. Insufficient catalyst activity or loading. 2. Reaction temperature is too low. 3. Inadequate mixing. 4. Short reaction time. | 1. Increase catalyst loading or use a fresh batch of catalyst. 2. Gradually increase the reaction temperature while carefully monitoring for side product formation. 3. Increase the agitation speed to improve mass transfer. 4. Extend the reaction time and monitor the progress by GC. |
| Low Selectivity / High Levels of Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Catalyst is not selective. 4. Localized high concentrations of reactants. | 1. Lower the reaction temperature and ensure efficient heat removal. 2. Carefully control the molar ratio of the reactants. 3. Screen different catalysts to find one with higher selectivity. 4. Ensure a slow and controlled addition of one reactant to the other with vigorous mixing. |
| Formation of Polymeric Material | 1. Presence of impurities that initiate polymerization. 2. High reaction temperature. 3. Incorrect pH or catalyst. | 1. Ensure the purity of starting materials, particularly acrolein which is prone to polymerization. 2. Maintain a lower reaction temperature. 3. Adjust the reaction conditions to be less favorable for polymerization. |
| Difficulties in Product Isolation and Purification | 1. Formation of azeotropes with solvents or water. 2. Similar boiling points of product and impurities. 3. Product instability during distillation. | 1. Consider azeotropic distillation with a suitable entrainer. 2. Employ fractional distillation with a high-efficiency column. 3. Use vacuum distillation to lower the boiling point and minimize thermal degradation. |
| Inconsistent Results Between Batches | 1. Variations in raw material quality. 2. Inconsistent control of reaction parameters (temperature, addition rate, mixing). 3. Catalyst deactivation or variability. | 1. Implement stringent quality control for all incoming raw materials. 2. Standardize the standard operating procedures (SOPs) and ensure they are strictly followed. 3. Use a consistent source and batch of catalyst, and consider catalyst regeneration or replacement schedules. |
Experimental Protocols
General Procedure for Aldol Condensation
A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a condenser is charged with isobutyraldehyde and a suitable solvent. The mixture is cooled to the desired temperature (e.g., 0-10 °C). A solution of the catalyst (e.g., a dilute aqueous solution of sodium hydroxide) is then added dropwise via the dropping funnel while maintaining the temperature. Subsequently, acrolein is added slowly and controllably, ensuring the reaction temperature does not exceed the set point. The reaction is monitored by GC analysis. Upon completion, the reaction mixture is quenched, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by fractional distillation under vacuum.
Analytical Method: Gas Chromatography (GC)
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, HP-5).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or final product in a suitable solvent (e.g., dichloromethane, diethyl ether).
Visualizations
Technical Support Center: Understanding Solvent Effects on 2-Methyl-4-pentenal Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-pentenal. The information focuses on how different solvents can impact the reactivity of this compound, with a particular emphasis on aldol-type reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites: the aldehyde functional group and the α-carbon. The aldehyde carbon is electrophilic and susceptible to nucleophilic attack. The protons on the α-carbon are acidic and can be abstracted by a base to form a nucleophilic enolate. The carbon-carbon double bond can also participate in certain reactions, such as conjugate additions.
Q2: How do solvents influence the reactivity of this compound?
A2: Solvents play a crucial role in stabilizing reactants, intermediates, and transition states, thereby influencing reaction rates and product outcomes. Solvents are broadly classified as polar protic, polar aprotic, and non-polar, each affecting the reactivity of this compound differently.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds and can solvate both cations and anions effectively. They can stabilize ionic intermediates that may form during a reaction.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have dipoles but lack acidic protons. They are good at solvating cations but not anions, which can leave the anionic nucleophile more reactive.[1][3]
-
Non-polar Solvents (e.g., hexane, toluene): These solvents do not have significant dipoles and interact weakly with polar molecules. Reactions in non-polar solvents are often slower if polar intermediates or transition states are involved.
Q3: Can the solvent affect the equilibrium between the keto and enol forms of this compound?
A3: Yes, the solvent can influence the keto-enol tautomerism. Polar protic solvents can stabilize the enol form through hydrogen bonding. The extent of this influence depends on the specific solvent and any catalysts present.
Troubleshooting Guides
Issue 1: Low Yield in Aldol Condensation Reaction
Symptoms:
-
The desired aldol condensation product is obtained in a lower-than-expected yield.
-
Significant amounts of starting material remain unreacted.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Choice: The solvent may not be effectively promoting the formation of the enolate or stabilizing the transition state. | Protic Solvents (e.g., Ethanol): While common, they can sometimes slow down the reaction by solvating the base and the enolate. Aprotic Polar Solvents (e.g., THF, DMSO): These can enhance the reactivity of the base and the enolate, potentially increasing the reaction rate and yield. Consider switching to a polar aprotic solvent. |
| Base Incompatibility with Solvent: The chosen base may not be soluble or effective in the selected solvent. | Ensure the base is soluble and sufficiently strong in the chosen solvent. For example, LDA is highly effective in aprotic solvents like THF. |
| Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. | Gradually increase the reaction temperature while monitoring for side product formation. |
Issue 2: Formation of Undesired Side Products
Symptoms:
-
Multiple products are observed in the reaction mixture (e.g., by TLC or GC-MS analysis).
-
Formation of self-condensation products or other unexpected adducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Solvent-Mediated Side Reactions: The solvent may be participating in the reaction or promoting alternative reaction pathways. | Protic Solvents: Can sometimes act as a nucleophile or proton source, leading to side reactions. Switching to an aprotic solvent can mitigate this. Reaction Concentration: Highly concentrated reactions can favor intermolecular side reactions. Try performing the reaction at a higher dilution. |
| Equilibrium Position: The reaction may be reversible, with the equilibrium not favoring the desired product under the current conditions. | A change in solvent can shift the equilibrium. For aldol condensations, removing water as it is formed (e.g., with a Dean-Stark apparatus in a suitable solvent like toluene) can drive the reaction towards the condensation product. |
| Base Strength and Concentration: A very strong base or high concentration of base can lead to multiple deprotonations and side reactions. | Use a weaker base or a stoichiometric amount of a strong base under controlled conditions (e.g., slow addition at low temperature). |
Data Presentation
The following tables summarize hypothetical quantitative data based on general principles of solvent effects on aldol-type reactions involving an α,β-unsaturated aldehyde like this compound. This data is for illustrative purposes to guide solvent selection.
Table 1: Effect of Solvent on the Rate of Aldol Addition
| Solvent | Dielectric Constant (ε) | Relative Initial Rate |
| Hexane (Non-polar) | 1.9 | 1 |
| Toluene (Non-polar) | 2.4 | 1.5 |
| Diethyl Ether (Polar Aprotic) | 4.3 | 5 |
| Tetrahydrofuran (THF) (Polar Aprotic) | 7.6 | 15 |
| Acetone (Polar Aprotic) | 21 | 25 |
| Dimethylformamide (DMF) (Polar Aprotic) | 37 | 50 |
| Dimethyl Sulfoxide (DMSO) (Polar Aprotic) | 47 | 70 |
| Ethanol (Polar Protic) | 25 | 10 |
| Methanol (Polar Protic) | 33 | 8 |
| Water (Polar Protic) | 80 | 5 |
Table 2: Solvent Effect on Product Distribution in a Model Aldol Reaction
| Solvent | Product A Yield (%) (Aldol Adduct) | Product B Yield (%) (Dehydrated Product) |
| Tetrahydrofuran (THF) | 85 | 15 |
| Ethanol | 60 | 40 |
| Toluene (with water removal) | 10 | 90 |
Experimental Protocols
Protocol 1: Monitoring the Effect of Solvent on Reaction Rate by UV-Vis Spectroscopy
This protocol describes a general method for comparing the relative rates of a reaction involving this compound in different solvents by monitoring the disappearance of the starting material's absorbance.
Materials:
-
This compound
-
A suitable reaction partner (e.g., a nucleophile)
-
A selection of anhydrous solvents (e.g., Hexane, THF, Ethanol, DMSO)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Thermostatted cell holder
Procedure:
-
Prepare stock solutions of this compound and the reaction partner in each of the chosen solvents.
-
Determine the λmax (wavelength of maximum absorbance) of this compound in each solvent.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the solutions of this compound and the reaction partner at the desired concentrations.
-
Immediately start recording the absorbance at the λmax of this compound at regular time intervals.
-
Continue monitoring until the absorbance value stabilizes, indicating the reaction has reached completion or equilibrium.
-
Plot absorbance versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate.
-
Compare the initial rates obtained in the different solvents.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 2-Methyl-4-pentenal Versus Other Unsaturated Aldehydes
This guide provides a comparative analysis of 2-Methyl-4-pentenal against other common unsaturated aldehydes—acrolein, crotonaldehyde, and cinnamaldehyde. The comparison focuses on chemical properties, reactivity, and biological toxicity, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.
Overview of Compared Aldehydes
Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural feature renders them electrophilic and highly reactive, capable of participating in reactions like Michael addition. This reactivity is central to both their utility as synthetic intermediates and their biological effects, which often involve covalent modification of cellular nucleophiles like protein cysteine residues.
-
This compound (CAS 5187-71-3): An unsaturated aldehyde found in some natural products, such as kiwi fruit and lima beans.[1] It serves as a versatile intermediate in organic synthesis, notably in the total synthesis of complex natural products like Epothilone B.[2]
-
Acrolein (CAS 107-02-8): The simplest unsaturated aldehyde, it is a highly toxic and volatile liquid.[3][4] Acrolein is a ubiquitous environmental pollutant formed from the combustion of organic materials, including in tobacco smoke and automobile exhaust.[3][5] It is used industrially as a biocide and a precursor for other chemicals.[4]
-
Crotonaldehyde (CAS 4170-30-3): A potent irritant and toxicant, crotonaldehyde is primarily used as an intermediate in the synthesis of fine chemicals, such as the food preservative sorbic acid and vitamin E.[6] It is also a product of combustion and is found in tobacco smoke.[7]
-
Cinnamaldehyde (CAS 104-55-2): The primary component of cinnamon oil, responsible for its characteristic flavor and aroma.[8] It is widely used in the food and fragrance industries and has been studied for various therapeutic properties, including antimicrobial and anti-inflammatory effects.[8]
Quantitative Data Comparison
The following tables summarize key quantitative data for the selected aldehydes.
Table 1: Physical and Chemical Properties
| Property | This compound | Acrolein | Crotonaldehyde | Cinnamaldehyde |
| CAS Number | 5187-71-3 | 107-02-8 | 4170-30-3 | 104-55-2 |
| Molecular Formula | C₆H₁₀O | C₃H₄O | C₄H₆O | C₉H₈O |
| Molecular Weight | 98.14 g/mol | 56.06 g/mol | 70.09 g/mol | 132.16 g/mol |
| Boiling Point | ~117 °C (est.) | 52.7 °C | 104 °C[6] | 248 °C[9] |
| Density | ~0.82 g/mL (est.) | 0.84 g/mL | 0.85 g/cm³[6] | 1.05 g/mL[10] |
| Water Solubility | 5208 mg/L (est.)[11] | Soluble[4] | 180 g/L (20 °C)[6] | Slightly Soluble[9] |
Table 2: Acute Oral Toxicity Data
This table presents the median lethal dose (LD50) in rats, a common measure of acute toxicity. A lower LD50 value indicates higher toxicity.
| Compound | Oral LD50 (Rat) | Toxicity Classification | Reference(s) |
| This compound | Data not available | - | - |
| Acrolein | 26 - 46 mg/kg | Highly Toxic | [4][12][13] |
| Crotonaldehyde | 80 - 174 mg/kg | Toxic | [14][15] |
| Cinnamaldehyde | 2220 mg/kg | May be harmful | [7][11][16][17][18] |
Note: Specific, publicly available LD50 data for this compound could not be identified. Its structural similarity to other reactive aldehydes suggests that caution is warranted.
Mechanism of Action and Reactivity
The primary mechanism driving the biological activity of these compounds is their reactivity as α,β-unsaturated aldehydes. They are potent electrophiles and readily undergo conjugate (Michael) addition with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.
Nrf2-Keap1 Signaling Pathway Activation
This reactivity leads to the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. Electrophiles, such as unsaturated aldehydes, can covalently modify specific cysteine sensors on Keap1.[8][9] This modification induces a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation.[6][8] As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and initiate the transcription of a suite of antioxidant and cytoprotective genes.[3][10]
Caption: Activation of the Nrf2-Keap1 pathway by an unsaturated aldehyde.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol outlines a standard procedure to compare the cytotoxicity of the different aldehydes on a cultured cell line (e.g., HepG2). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
Materials:
-
96-well cell culture plates
-
Cultured cells (e.g., HepG2) in appropriate growth medium
-
Unsaturated aldehydes (this compound, Acrolein, Crotonaldehyde, Cinnamaldehyde)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each aldehyde in culture medium. Remove the old medium from the wells and add 100 µL of the various aldehyde concentrations. Include wells with medium only (blank) and cells with medium but no aldehyde (negative control).
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.[20][21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[21]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot viability versus aldehyde concentration to determine the IC50 (the concentration that inhibits 50% of cell viability) for each compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Comparative Reactivity via Michael Addition
This protocol describes a general method to compare the electrophilic reactivity of the aldehydes by monitoring their reaction with a model nucleophile, such as glutathione (GSH), via UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Glutathione (GSH) stock solution
-
Aldehyde stock solutions (in a suitable solvent like ethanol)
Procedure:
-
Reaction Setup: In a cuvette, add phosphate buffer and GSH stock solution to achieve a final desired concentration (e.g., 1 mM).
-
Baseline Reading: Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.
-
Reaction Initiation: Add a small volume of the aldehyde stock solution to the cuvette to initiate the reaction. The final concentration should be in excess of GSH to ensure pseudo-first-order kinetics with respect to GSH.
-
Kinetic Monitoring: Immediately begin monitoring the decrease in absorbance at a wavelength corresponding to the consumption of the aldehyde's conjugated system (typically in the 210-300 nm range, specific λmax should be determined for each aldehyde) over time.
-
Data Analysis: Plot the change in absorbance versus time. The initial rate of the reaction can be determined from the slope of this curve. Comparing the initial rates for each aldehyde under identical conditions provides a quantitative measure of their relative reactivity towards the thiol nucleophile.
Conclusion
The comparative analysis reveals significant differences among the selected unsaturated aldehydes.
-
Toxicity: There is a clear hierarchy in acute oral toxicity: Acrolein > Crotonaldehyde >> Cinnamaldehyde . While quantitative data for this compound is lacking, its status as a reactive aldehyde warrants careful handling.
-
Reactivity: All four compounds are electrophilic Michael acceptors due to their α,β-unsaturated aldehyde structure. This reactivity is the basis for their biological mechanism of action, including the activation of the Nrf2 cytoprotective pathway. The specific rate of reaction, however, is influenced by steric and electronic factors unique to each molecule's structure.
-
Applications: Their uses range from highly controlled industrial synthesis and biocidal applications for the more toxic acrolein and crotonaldehyde, to widespread use as a flavor and fragrance agent for the much less toxic cinnamaldehyde. This compound is a valuable, though less common, building block in specialized organic synthesis.
For researchers and drug development professionals, this comparison highlights the diverse profiles of unsaturated aldehydes. While their inherent reactivity can be harnessed for chemical synthesis, it also presents significant toxicological challenges that correlate strongly with their specific molecular structure. Cinnamaldehyde stands out as an example of a relatively safe, naturally derived unsaturated aldehyde with potential therapeutic benefits, whereas acrolein and crotonaldehyde represent highly hazardous industrial chemicals. This compound fits within this spectrum as a synthetic intermediate whose full toxicological profile requires further investigation.
References
- 1. This compound, 5187-71-3 [thegoodscentscompany.com]
- 2. A Novel Aldol Condensation with this compound and Its Application to an Improved Total Synthesis of Epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Oxidative and electrophilic stresses activate Nrf2 through inhibition of ubiquitination activity of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Cinnamaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. foodb.ca [foodb.ca]
- 13. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. RTECS NUMBER-GP9499000-Chemical Toxicity Database [drugfuture.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. westliberty.edu [westliberty.edu]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Methyl-4-pentenal and Crotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Methyl-4-pentenal and crotonaldehyde. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, particularly in the development of novel therapeutic agents and fine chemicals. This document outlines the structural and electronic factors influencing their reactivity and provides detailed experimental protocols for their quantitative comparison.
Introduction: Structural and Electronic Profile
Both this compound and crotonaldehyde are α,β-unsaturated aldehydes, a class of compounds known for their versatile reactivity. Their chemical behavior is primarily dictated by the electrophilic nature of the carbonyl carbon and the β-carbon of the carbon-carbon double bond. Nucleophilic attack can occur at either of these positions (1,2-addition or 1,4-conjugate addition), and they can also participate in reactions involving the enolizable α-protons, such as aldol condensations.
Crotonaldehyde (But-2-enal) is a simple, linear α,β-unsaturated aldehyde. Its reactivity is well-documented, serving as a classic example of this functional group's behavior. The conjugated system allows for delocalization of electron density, rendering both the carbonyl carbon and the β-carbon electrophilic.[1]
This compound possesses a more complex structure with a methyl group at the α-position and a terminal double bond that is not in conjugation with the aldehyde. This structural difference is expected to significantly influence its reactivity compared to crotonaldehyde. The methyl group introduces steric hindrance around the α-carbon and the carbonyl group, and also exerts an electron-donating inductive effect.
Theoretical Reactivity Comparison
Based on their respective structures, we can predict the relative reactivity of this compound and crotonaldehyde in key chemical transformations.
| Feature | This compound | Crotonaldehyde | Predicted Reactivity Impact |
| Steric Hindrance (at α-carbon) | High (due to methyl group) | Low (hydrogen atom) | The methyl group in this compound is expected to sterically hinder the approach of nucleophiles to both the carbonyl carbon (1,2-addition) and the α-carbon (for enolate formation), potentially slowing down reaction rates compared to crotonaldehyde. |
| Electronic Effects (at α-carbon) | Electron-donating methyl group | Electron-neutral hydrogen | The electron-donating methyl group in this compound may slightly decrease the electrophilicity of the carbonyl carbon compared to crotonaldehyde, further reducing its reactivity towards nucleophiles. |
| Conjugation | Non-conjugated terminal double bond | Conjugated double bond | Crotonaldehyde's conjugated system allows for 1,4-Michael addition, a key reaction pathway for α,β-unsaturated aldehydes. This compound lacks this extended conjugation, making it unable to undergo Michael addition at the γ-δ position. Its reactivity will be dominated by reactions at the aldehyde functional group and the isolated double bond. |
| Enolate Formation | One acidic α-hydrogen | Acidic γ-hydrogens (methyl group) | Both molecules can form enolates. Crotonaldehyde can form an enolate at the γ-position, which can then act as a nucleophile. This compound has a single α-hydrogen, and its enolate formation might be influenced by the adjacent methyl group. |
Quantitative Reactivity Data
| Compound | Reaction | Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Crotonaldehyde | Michael Addition | N-Acetylcysteine | Data indicates that steric and electronic interactions are important in determining the reaction rate.[1] |
To provide a direct comparison, a series of experiments are proposed in the following section.
Experimental Protocols for Comparative Reactivity Analysis
The following protocols are designed to quantitatively compare the reactivity of this compound and crotonaldehyde.
Experiment 1: Comparative Kinetics of Michael Addition with a Thiol Nucleophile
This experiment aims to compare the rate of Michael addition, a characteristic reaction of α,β-unsaturated aldehydes. Since this compound is not an α,β-unsaturated aldehyde, this experiment will highlight the unique reactivity of crotonaldehyde.
Objective: To determine and compare the second-order rate constants for the reaction of crotonaldehyde with a model thiol, N-acetylcysteine. This will serve as a baseline to demonstrate the lack of Michael reactivity for this compound under the same conditions.
Materials:
-
Crotonaldehyde
-
This compound
-
N-acetylcysteine
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of crotonaldehyde, this compound, and N-acetylcysteine in phosphate buffer.
-
Initiate the reaction by mixing the aldehyde solution with the N-acetylcysteine solution in a quartz cuvette at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction progress by recording the decrease in absorbance of the α,β-unsaturated system of crotonaldehyde at its λmax (approximately 220 nm) over time using a UV-Vis spectrophotometer.
-
For this compound, monitor the same spectral region to confirm the absence of a reaction.
-
Determine the initial rates of the reaction for crotonaldehyde at various concentrations of both reactants.
-
Calculate the second-order rate constant (k₂) by plotting the pseudo-first-order rate constants against the concentration of the excess reactant.
Data Analysis:
The rate of the reaction can be determined by monitoring the change in absorbance over time. The second-order rate constant provides a quantitative measure of reactivity.
Experiment 2: Comparative Kinetics of Aldol Condensation
This experiment will compare the rate of the base-catalyzed aldol self-condensation of both aldehydes.
Objective: To determine and compare the second-order rate constants for the self-aldol condensation of this compound and crotonaldehyde.
Materials:
-
This compound
-
Crotonaldehyde
-
Sodium hydroxide solution (e.g., 0.1 M)
-
Ethanol
-
Nuclear Magnetic Resonance (NMR) Spectrometer or Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Prepare solutions of each aldehyde in ethanol.
-
Initiate the reaction by adding a catalytic amount of sodium hydroxide solution at a controlled temperature.
-
Monitor the reaction progress over time by taking aliquots at specific intervals.
-
Quench the reaction in the aliquots by neutralizing the base with a dilute acid.
-
Analyze the composition of the quenched aliquots using ¹H NMR spectroscopy to determine the relative concentrations of the starting material and the aldol product.[2] Alternatively, GC-MS can be used to quantify the disappearance of the starting aldehyde.[3]
-
Determine the initial rates of the reaction for both aldehydes at various initial concentrations.
-
Calculate the second-order rate constant for each reaction.
Data Analysis:
The rate of disappearance of the starting aldehyde will be used to determine the reaction kinetics. A comparison of the second-order rate constants will provide a quantitative measure of their relative reactivity in aldol condensation.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
References
A Comparative Guide to the Validation of Quantitative Analytical Methods for 2-Methyl-4-pentenal
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile organic compounds such as 2-Methyl-4-pentenal is crucial for product quality control, safety assessment, and research applications. This guide provides a comprehensive comparison of two widely used analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) after derivatization with 2,4-Dinitrophenylhydrazine (DNPH).
This guide outlines detailed experimental protocols, presents a comparative summary of validation parameters, and includes visual workflows to assist in selecting the most suitable method based on specific analytical requirements, such as sensitivity, selectivity, and sample matrix. While specific validated methods for this compound are not extensively documented in publicly available literature, the methodologies and performance data presented here are based on established and validated methods for structurally similar C6 aldehydes.[1]
Method Comparison at a Glance
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC-UV, on the other hand, is a robust and cost-effective technique suitable for routine quality control applications where sub-ppm level detection is sufficient.[2]
| Validation Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/L to µg/L range[1][2] | µg/L range[3] |
| Limit of Quantitation (LOQ) | µg/L range[2] | µg/L to mg/L range |
| Accuracy (% Recovery) | 80 - 120%[2] | 80 - 120% |
| Precision (% RSD) | < 15%[2] | < 15% |
| Selectivity | High (Mass Spectrometric Detection) | Moderate (UV Detection) |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful validation and application of any analytical method. Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method involves the derivatization of this compound with PFBHA to form a more stable and volatile oxime derivative, which is then analyzed by GC-MS.[4]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution in the desired concentration range.
-
Derivatization: To 1 mL of each standard or sample in a headspace vial, add an appropriate internal standard (e.g., a deuterated analog). Add 100 µL of a 10 mg/mL PFBHA solution in water.[2] Adjust the pH of the solution to approximately 3 with hydrochloric acid.[2]
-
Reaction: Seal the vials and incubate at 60°C for 60 minutes to ensure complete derivatization.[2]
-
Extraction: After cooling to room temperature, extract the PFBHA-oxime derivatives with a suitable organic solvent such as hexane or dichloromethane.[5]
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp to 170°C at 5°C/min, and then a ramp to 190°C at 1°C/min, with a final hold for 25 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for target analytes to enhance sensitivity, monitoring the characteristic ion for PFBHA derivatives at m/z 181.[4][6]
GC-MS with PFBHA Derivatization Workflow.
High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
For HPLC-UV analysis, this compound is derivatized with DNPH to form a stable hydrazone derivative that can be detected by a UV detector.[7]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.
-
Derivatization Reagent: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of acid (e.g., 1% phosphoric acid) to catalyze the reaction.
-
Reaction: To 1 mL of each standard or sample, add 1 mL of the DNPH derivatizing reagent.
-
Incubation: Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization.
2. HPLC-UV Instrumental Parameters:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.[8]
-
Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Diode Array Detector (DAD) or UV detector set to the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).
-
Injection Volume: 10 µL.
HPLC-UV with DNPH Derivatization Workflow.
Conclusion
Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are viable and robust methods for the quantitative analysis of this compound. The selection of the most appropriate technique will depend on the specific requirements of the analysis. For applications demanding high sensitivity and selectivity, such as the analysis of trace impurities in complex matrices, GC-MS is the preferred method. For routine quality control and applications where high sample throughput and cost-effectiveness are priorities, HPLC-UV provides a reliable alternative. Proper method validation is essential to ensure the accuracy and reliability of the analytical data, regardless of the chosen technique.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-4-pentenal
A detailed comparative analysis of the spectroscopic signatures of 2-Methyl-4-pentenal and its key isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide for their identification and characterization.
In the world of organic chemistry, isomers present a unique challenge. These compounds share the same molecular formula but differ in the arrangement of their atoms, leading to distinct physical and chemical properties. For scientists working in fields such as drug development and flavor chemistry, the ability to differentiate between isomers is paramount. This guide provides an in-depth spectroscopic comparison of this compound and its common isomers: 4-Methyl-2-pentenal and 5-Hexenal. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can unveil the subtle yet significant differences that define their individual identities.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its isomers, offering a clear and concise reference for comparison.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C=C Stretch | =C-H Stretch | Aldehyde C-H Stretch |
| This compound | ~1725 | ~1640 | ~3080 | ~2820, ~2720 |
| 4-Methyl-2-pentenal | ~1690 | ~1635 | ~3030 | ~2815, ~2715 |
| 5-Hexenal | ~1730 | ~1642 | ~3078 | ~2825, ~2725 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)
| Compound | Aldehyde H | Vinylic H | Other Key Signals |
| This compound | ~9.6 (d) | ~5.8 (m), ~5.1 (m) | ~2.4 (m, α-H), ~1.1 (d, CH₃) |
| 4-Methyl-2-pentenal | ~9.5 (d) | ~6.8 (dd), ~6.1 (dd) | ~2.5 (m, allylic H), ~1.1 (d, 2xCH₃) |
| 5-Hexenal | ~9.8 (t) | ~5.8 (m), ~5.0 (m) | ~2.4 (dt, α-H₂), ~2.1 (q, allylic H₂) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)
| Compound | C=O | C=C | Other Key Signals |
| This compound | ~204 | ~134, ~118 | ~51 (α-C), ~16 (CH₃) |
| 4-Methyl-2-pentenal | ~194 | ~165, ~132 | ~31 (allylic C), ~22 (2xCH₃) |
| 5-Hexenal | ~202 | ~138, ~115 | ~43 (α-C), ~33 (allylic C) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 98 | 83, 70, 55, 41 |
| 4-Methyl-2-pentenal | 98 | 83, 55, 43, 41 |
| 5-Hexenal | 98 | 83, 69, 55, 41 |
Deciphering the Differences: A Deeper Dive into the Spectra
The subtle variations in the molecular structures of these isomers give rise to distinct spectroscopic fingerprints.
Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency is a key diagnostic tool. In this compound and 5-Hexenal, where the double bond is not conjugated with the carbonyl group, the C=O stretch appears at a higher wavenumber (~1725-1730 cm⁻¹). In contrast, the conjugation in 4-Methyl-2-pentenal shifts this absorption to a lower wavenumber (~1690 cm⁻¹)[1]. The presence of a carbon-carbon double bond (C=C) is indicated by a stretch around 1640 cm⁻¹ for the non-conjugated isomers and around 1635 cm⁻¹ for the conjugated one. The characteristic aldehyde C-H stretching appears as two weak bands around 2820 and 2720 cm⁻¹.
¹H NMR Spectroscopy: The chemical shift and splitting pattern of the aldehyde proton provide valuable information. In this compound, it appears as a doublet due to coupling with the adjacent α-hydrogen. For 4-Methyl-2-pentenal, it is also a doublet. In 5-Hexenal, it presents as a triplet due to coupling with the adjacent two α-hydrogens. The vinylic protons also show distinct chemical shifts and coupling constants depending on their chemical environment and the geometry of the double bond.
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is significantly affected by conjugation. In the non-conjugated isomers, this compound and 5-Hexenal, the carbonyl carbon resonates further downfield (~202-204 ppm) compared to the conjugated isomer, 4-Methyl-2-pentenal (~194 ppm). The positions of the vinylic and aliphatic carbons also differ, providing a complete picture of the carbon skeleton.
Mass Spectrometry: All three isomers exhibit a molecular ion peak (M⁺) at m/z 98. However, their fragmentation patterns differ, reflecting the stability of the resulting carbocations. Common fragmentation pathways include the loss of a methyl group (M-15), an ethyl group (M-29), and a propyl group (M-43), as well as McLafferty rearrangements. For instance, a prominent peak at m/z 43 is characteristic of 4-Methyl-2-pentenal, corresponding to the stable isopropyl cation.
Visualizing the Logic
To better understand the relationship between molecular structure and spectroscopic output, the following diagram illustrates the logical flow of analysis.
Caption: Relationship between molecular structure and spectroscopic features.
Experimental Workflow
The following diagram outlines a general workflow for the spectroscopic analysis of aldehyde isomers.
Caption: General experimental workflow for spectroscopic analysis.
Experimental Protocols
While specific instrument parameters may vary, the following provides a general overview of the methodologies used to acquire the spectroscopic data presented.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of isomers prior to analysis.
-
Ionization: Electron ionization (EI) is a common method for generating ions.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
This comprehensive guide provides a foundational understanding of how spectroscopic techniques can be employed to differentiate between isomers of this compound. The provided data and protocols serve as a valuable resource for researchers in their analytical endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-Methyl-4-pentenal and other relevant aldehydes. The information is collated from publicly available research to facilitate further investigation and drug development. While direct experimental data for this compound is limited, this guide synthesizes existing data on structurally similar compounds to provide a foundational understanding of its potential biological effects.
Introduction to α,β-Unsaturated Aldehydes
This compound belongs to the class of α,β-unsaturated aldehydes, which are characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature makes them reactive electrophiles capable of interacting with biological macromolecules.[1] The primary mechanism of their biological action is often initiated by a Michael addition reaction, typically with nucleophilic groups in biomolecules such as the thiol group of cysteine residues in proteins (e.g., glutathione) and amino groups in DNA.[1] This reactivity is a key determinant of their biological and toxicological properties.[2]
Comparative Biological Activity
The biological activities of aldehydes are diverse and dependent on their chemical structure. Factors such as chain length, branching, and the presence of additional functional groups influence their reactivity and, consequently, their cytotoxic and signaling effects.[2] This guide compares this compound with two well-studied aldehydes: the saturated aldehyde Pentanal and the highly reactive α,β-unsaturated hydroxyalkenal, 4-Hydroxynonenal (HNE).
Data Presentation
Table 1: Comparative Cytotoxicity of Selected Aldehydes
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Cell Line | IC50 (µM) | Reference |
| This compound | CC(C)C=CC=O | 98.14 | Not Available | Not Available | |
| Pentanal | CCCCC=O | 86.13 | HTC (Rat Hepatoma) | ~5000 | [3] |
| 4-Hydroxynonenal (HNE) | CCCCC(O)C=CC=O | 156.22 | Various | 10-100 | Varies |
Table 2: Effects on Intracellular Glutathione (GSH) Levels
| Compound | Effect on GSH | Mechanism | Reference |
| This compound | Expected to deplete GSH | Michael addition with the thiol group of GSH. | [4] |
| Pentanal | Minor depletion | Less reactive, primarily metabolized by oxidation. | [3] |
| 4-Hydroxynonenal (HNE) | Significant depletion | Rapid Michael addition with GSH. |
Signaling Pathways Affected by α,β-Unsaturated Aldehydes
α,β-Unsaturated aldehydes are known to modulate various cellular signaling pathways, primarily through their interaction with redox-sensitive proteins. A key pathway affected is the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival.
Caption: Activation of the NF-κB signaling pathway by α,β-unsaturated aldehydes.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of aldehydes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cells (e.g., HepG2 human hepatoma cells)
-
Complete cell culture medium
-
Aldehyde stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test aldehydes in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the aldehydes. Include a vehicle control (medium with the solvent used to dissolve the aldehydes).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6]
Caption: Workflow for the MTT cytotoxicity assay.
Glutathione (GSH) Depletion Assay
This protocol provides a general method for measuring intracellular GSH levels following exposure to aldehydes.
Materials:
-
Target cells
-
Aldehyde stock solutions
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution
-
GSH standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Treat the cells with various concentrations of the test aldehydes for a specific duration.
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells using a suitable lysis buffer and centrifuge to remove cell debris.
-
Add the cell lysate to a 96-well plate.
-
Prepare a standard curve using known concentrations of GSH.
-
Add the DTNB solution to all wells (samples and standards).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the GSH concentration in the samples by comparing the absorbance to the standard curve.
Caption: Workflow for the Glutathione (GSH) depletion assay.
Conclusion
While specific experimental data on the biological activity of this compound is not extensively documented in publicly available literature, its structural features as an α,β-unsaturated aldehyde suggest a profile of significant biological reactivity. Based on structure-activity relationship studies, it is anticipated to exhibit greater cytotoxicity and potential for glutathione depletion compared to saturated aldehydes of similar carbon chain length, such as pentanal.[2] Its activity is likely to be less potent than highly reactive aldehydes like 4-hydroxynonenal. Further experimental investigation is warranted to fully characterize the biological and toxicological profile of this compound to support its potential applications in research and drug development.
References
- 1. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for the mutagenicity and carcinogenicity of simple and alpha-beta unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Navigating Stereochemistry: A Comparative Guide to Confirming Product Configuration in 2-Methyl-4-pentenal Reactions
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity, efficacy, and safety. This guide provides a comprehensive comparison of modern analytical methods for confirming the stereochemistry of products derived from reactions of 2-Methyl-4-pentenal, a versatile chiral building block.
This publication will delve into the principles, experimental protocols, and comparative performance of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral Chromatography (GC and HPLC), X-ray Crystallography, and Vibrational Circular Dichroism (VCD). By presenting quantitative data in clearly structured tables and detailed experimental workflows, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific research needs.
Key Reactions of this compound and their Stereochemical Implications
This compound is a chiral α-branched α,β-unsaturated aldehyde that can undergo a variety of stereoselective transformations, leading to products with one or more stereocenters. Common reactions include:
-
Reduction of the aldehyde: This can lead to the formation of the chiral alcohol, 2-Methyl-4-penten-1-ol. Depending on the reducing agent and conditions, this reaction can be highly stereoselective.
-
Aldol condensation: Reaction with enolates can generate new stereocenters, leading to diastereomeric products (syn and anti isomers).
-
Epoxidation of the double bond: This reaction can create two new stereocenters, resulting in diastereomeric epoxides.
-
Nucleophilic addition to the aldehyde: The addition of organometallic reagents or other nucleophiles can generate a new stereocenter at the carbonyl carbon.
Confirming the absolute and relative configuration of the resulting stereoisomers is paramount for understanding reaction mechanisms and for the development of stereochemically pure compounds.
Comparative Analysis of Stereochemical Confirmation Methods
The choice of analytical method for stereochemical determination depends on several factors, including the nature of the product (e.g., crystalline vs. oil), the amount of sample available, the type of stereoisomers (enantiomers vs. diastereomers), and the need for determining absolute versus relative configuration.
| Method | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Exploits the differential magnetic environments of nuclei in diastereomers. Chiral derivatizing or solvating agents are used for enantiomers. | Milligram quantities, soluble in deuterated solvents. | Relative and absolute configuration (with chiral auxiliaries). | Non-destructive, provides detailed structural information. | Enantiomers are indistinguishable without chiral auxiliaries. Complex spectra can be difficult to interpret. |
| Chiral Chromatography (GC/HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Microgram to milligram quantities, volatile (GC) or soluble (HPLC). | Enantiomeric excess (ee) and separation of enantiomers. | High accuracy for ee determination, preparative separation is possible. | Does not provide absolute configuration directly. Method development can be time-consuming. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal (typically > 0.1 mm). | Unambiguous absolute and relative configuration. | "Gold standard" for absolute configuration determination. | Crystal growth can be a major bottleneck. Not applicable to non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. | Milligram quantities, soluble in an IR-transparent solvent. | Absolute configuration in solution. | Applicable to a wide range of molecules in their solution state. Does not require crystallization. | Requires specialized equipment. Interpretation relies on comparison with theoretical calculations. |
Experimental Protocols and Data
This section provides detailed experimental protocols for the key methods and presents illustrative data for the analysis of products derived from this compound or structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Ester Analysis
Mosher's ester analysis is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols, such as the product of this compound reduction, 2-Methyl-4-penten-1-ol.
Experimental Protocol:
-
Esterification: React the chiral alcohol separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form the corresponding diastereomeric Mosher's esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Data Analysis: Assign the proton signals for the substituents around the stereocenter. Calculate the chemical shift differences (Δδ = δS - δR) for these protons.
-
Configuration Assignment: A consistent positive or negative sign for the Δδ values on either side of the stereocenter, when correlated with the established Mosher's model, allows for the assignment of the absolute configuration.
Illustrative Data for a Chiral Alcohol:
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1a | 3.65 | 3.75 | +0.10 |
| H-1b | 3.55 | 3.68 | +0.13 |
| H-3 | 1.80 | 1.75 | -0.05 |
| CH₃ | 0.95 | 0.92 | -0.03 |
Note: This is illustrative data. Actual values will vary depending on the specific molecule.
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Chiral Gas Chromatography (GC)
Chiral GC is highly effective for separating and quantifying the enantiomers of volatile compounds like 2-Methyl-4-penten-1-ol.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral GC column, such as one coated with a cyclodextrin derivative.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane). Derivatization to a more volatile ester (e.g., acetate) can sometimes improve separation.
-
GC Analysis: Inject the sample onto the GC column and run a temperature program to achieve separation of the enantiomers.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).
Illustrative Data for 2-Methyl-4-penten-1-ol:
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-2-Methyl-4-penten-1-ol | 15.2 | 95.0 |
| (S)-2-Methyl-4-penten-1-ol | 15.8 | 5.0 |
| Enantiomeric Excess (ee) | 90% |
Note: Retention times and peak areas are illustrative.
Caption: General workflow for chiral GC analysis.
X-ray Crystallography
For products that can be crystallized, single-crystal X-ray diffraction provides the most definitive stereochemical information.
Experimental Protocol:
-
Crystal Growth: Grow a single crystal of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data and solve the crystal structure to obtain a three-dimensional model of the molecule.
-
Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Illustrative Data for a Chiral Derivative:
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Flack parameter | 0.02(3) |
Note: A Flack parameter close to zero with a small standard uncertainty confirms the assigned absolute configuration.
Caption: Workflow for X-ray crystallography.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, without the need for crystallization.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the chiral molecule in a suitable IR-transparent solvent (e.g., CCl₄, CDCl₃).
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Theoretical Calculation: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectra for both enantiomers of the molecule.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
Caption: Workflow for VCD analysis.
Conclusion
The confirmation of stereochemistry is a non-negotiable aspect of modern chemical research and development. This guide has provided a comparative overview of the primary analytical techniques available for the stereochemical analysis of products from this compound reactions. While NMR and chiral chromatography are workhorse techniques for determining relative configuration and enantiomeric purity, X-ray crystallography remains the definitive method for absolute configuration when suitable crystals can be obtained. VCD is emerging as a powerful alternative for determining absolute configuration in solution. The selection of the most appropriate method will be dictated by the specific research question, the properties of the molecule, and the available instrumentation. A thorough understanding of the principles and applications of these techniques is essential for any scientist working with chiral molecules.
A Researcher's Guide to Catalytic Systems for the Synthesis of 2-Methyl-4-pentenal
The synthesis of 2-Methyl-4-pentenal, a valuable unsaturated aldehyde for the fine chemical and pharmaceutical industries, presents unique challenges due to the specific positioning of its methyl group and carbon-carbon double bond. Direct catalytic routes to this specific isomer are not extensively documented in scientific literature. The most viable and commonly alluded to synthetic strategy involves a two-step process: the formation of the precursor alcohol, 2-methyl-4-penten-1-ol, followed by its selective oxidation.
This guide provides a comparative overview of different catalytic systems applicable to the crucial oxidation step. Due to the scarcity of direct comparative studies on 2-methyl-4-penten-1-ol, this guide extrapolates data from analogous catalytic oxidations of other primary allylic alcohols. The information presented herein is intended to serve as a foundational benchmark for researchers and professionals in drug development and chemical synthesis.
Proposed Synthetic Pathway: Oxidation of 2-Methyl-4-penten-1-ol
The primary route to this compound involves the selective oxidation of the primary alcohol group of 2-methyl-4-penten-1-ol, while preserving the terminal double bond. This precursor alcohol can be synthesized through various established methods, such as the asymmetric allylation of methacrolein.
Comparison of Catalytic Oxidation Systems for Primary Allylic Alcohols
The selective oxidation of primary allylic alcohols to their corresponding aldehydes is a well-studied transformation. Various catalytic systems have been developed to achieve this with high efficiency and selectivity, minimizing over-oxidation to carboxylic acids. Below is a comparison of prominent catalytic systems, with performance data derived from substrates analogous to 2-methyl-4-penten-1-ol.
Palladium-Based Catalytic Systems
Palladium complexes are widely used for aerobic alcohol oxidation. Different ligands and reaction conditions can significantly influence their catalytic activity and substrate scope. A comparative study by Sigman and co-workers evaluated several palladium catalysts for the aerobic oxidation of a range of alcohols.[1][2] While straight-chain primary allylic alcohols were found to be challenging substrates for some systems, the data provides a useful benchmark.[1][2]
| Catalyst System | Substrate | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Ref. |
| Pd(OAc)₂ / Triethylamine | Geraniol | RT | 3 | >98 | 91 | [1][2] |
| Pd(IiPr)(OAc)₂(H₂O) | Geraniol | 60 | 24 | 91 | 85 | [1][2] |
| Pd(IiPr)(OPiv)₂ | (E)-2-Hexen-1-ol | RT | 24 | 34 | - | [1][2] |
Note: The data presented is for analogous primary allylic alcohols and serves as an illustrative guide. Optimal conditions for 2-methyl-4-penten-1-ol may vary.
Other Catalytic Systems
Besides palladium, other transition metal-based systems and organocatalysts have proven effective for the selective oxidation of allylic alcohols. Systems employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst are particularly noteworthy for their mild conditions and high selectivity.
| Catalyst System | Substrate | Oxidant | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Mn(OAc)₃ / DDQ (cat.) | Cinnamyl alcohol | Mn(OAc)₃ | RT | 1 | 95 | [3] |
| TEMPO / CuCl | 1-Hexanol | O₂ | 25 | 2 | 60 (conversion) | [4] |
| N-Heterocyclic Carbene / MnO₂ | Cinnamyl alcohol | MnO₂ | RT | - | 93 (ester yield) | [5] |
Note: This table includes systems that may lead to the ester product in the presence of an alcohol solvent/reagent. The data is for analogous substrates and should be considered as a starting point for optimization.
Experimental Protocols
Detailed methodologies for key catalytic oxidation systems are provided below. These protocols are generalized and would require optimization for the specific substrate, 2-methyl-4-penten-1-ol.
General Procedure for Pd(OAc)₂/Triethylamine Catalyzed Aerobic Oxidation[1][2]
-
To a flask charged with the allylic alcohol (1.0 mmol) in toluene (2.5 mL) is added triethylamine (3.0 mmol).
-
Palladium(II) acetate (0.05 mmol, 5 mol%) is then added to the solution.
-
The flask is sealed and stirred vigorously at room temperature under an atmosphere of oxygen (balloon).
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
General Procedure for Mn(OAc)₃/Catalytic DDQ Oxidation[3]
-
To a solution of the allylic alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added manganese(III) acetate (2.0 mmol).
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.1 mmol, 10 mol%) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Conclusion
The synthesis of this compound is most practically approached via the selective oxidation of its precursor alcohol, 2-methyl-4-penten-1-ol. While direct comparative data for this specific transformation is limited, a variety of robust catalytic systems exist for the oxidation of analogous primary allylic alcohols. Palladium-based catalysts, particularly the Pd(OAc)₂/triethylamine system, offer mild and effective conditions.[1][2] For chemoselectivity, systems employing catalytic DDQ with a co-oxidant like Mn(OAc)₃ show high efficiency for allylic alcohols.[3] The choice of catalyst will ultimately depend on factors such as cost, scalability, and tolerance of other functional groups in the substrate. The data and protocols provided in this guide offer a solid foundation for researchers to develop an optimized synthesis of this compound.
References
- 1. Development and Comparison of the Substrate Scope of Pd-Catalysts for the Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and comparison of the substrate scope of Pd-catalysts for the aerobic oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 5. organic-chemistry.org [organic-chemistry.org]
Investigating the Cross-Reactivity of 2-Methyl-4-pentenal in Biochemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The α,β-unsaturated aldehyde, 2-Methyl-4-pentenal, is a reactive molecule with the potential to interact with biological macromolecules. This inherent reactivity can lead to cross-reactivity in various biochemical assays, potentially generating misleading results. This guide provides a comparative analysis of the reactivity of this compound, outlines its potential for interference in common assays, and offers alternative compounds for consideration. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in designing robust experimental controls and interpreting their data accurately.
Understanding the Reactivity of this compound
As an α,β-unsaturated aldehyde, this compound possesses two primary sites for reaction with biological nucleophiles: the carbonyl group and the carbon-carbon double bond. These reactive sites can lead to covalent modifications of proteins and other biomolecules, which is a primary source of interference in biochemical assays.
The principal mechanisms of reaction include:
-
Schiff Base Formation: The aldehyde functional group can react with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine). This reaction is reversible.
-
Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack from thiol groups, such as the side chain of cysteine residues. This Michael addition reaction forms a stable covalent bond.
These reactions can alter the structure and function of proteins, including enzymes and antibodies, leading to inaccurate measurements in biochemical assays.
Potential for Cross-Reactivity in Common Biochemical Assays
The reactivity of this compound makes it a potential interferent in a variety of assay formats. Below is a comparison of its potential impact on common biochemical assays.
| Assay Type | Potential for Interference by this compound | Mechanism of Interference |
| Enzyme-Linked Immunosorbent Assay (ELISA) | High | - Modification of primary or secondary antibodies, affecting antigen binding. - Alteration of the target antigen's epitopes. - Cross-linking of proteins, leading to non-specific binding. |
| Enzyme Assays | High | - Direct inhibition or activation of the enzyme through covalent modification of active site residues (e.g., cysteine, lysine). - Modification of the substrate. |
| Protein Quantification Assays (e.g., Bradford, BCA) | Moderate to High | - Modification of amino acid side chains (lysine, cysteine) can alter the protein's reactivity with assay reagents. |
| Cell-Based Assays | High | - Cytotoxic effects due to widespread protein and DNA modification. - Interference with signaling pathways. |
Comparative Analysis of Aldehyde Reactivity
| Compound | Structure | Expected Relative Reactivity with Nucleophiles | Notes |
| Acrolein | High | The simplest α,β-unsaturated aldehyde, known for its high reactivity and toxicity. | |
| Crotonaldehyde | High | Structurally similar to acrolein with a methyl group that slightly reduces reactivity compared to acrolein. | |
| This compound | Moderate | The methyl group at the α-position and the isopropyl group at the γ-position may introduce some steric hindrance, potentially reducing reactivity compared to smaller, linear α,β-unsaturated aldehydes. | |
| Citral | Moderate to Low | A larger α,β-unsaturated aldehyde with more steric hindrance around the reactive sites. |
Experimental Protocols
To assess the potential cross-reactivity of this compound in your specific assay, it is crucial to perform appropriate control experiments. Below are detailed methodologies for key experiments.
Protocol 1: General Aldehyde Detection Assay (Colorimetric)
This protocol can be used to quantify the presence of aldehydes in a sample. A commercially available kit based on the reaction of an aldehyde with a specific dye to produce a colored product is recommended.
Materials:
-
Aldehyde Assay Kit (Colorimetric)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Aldehyde Standards: Create a standard curve by preparing a series of known concentrations of this compound in PBS.
-
Sample Preparation: Prepare your test samples containing the biochemical assay components with and without the addition of this compound at various concentrations.
-
Assay Reaction: Follow the manufacturer's instructions for the aldehyde assay kit. This typically involves adding the detection reagent to the standards and samples.
-
Incubation: Incubate the plate at the recommended temperature and time.
-
Measurement: Read the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the standard curve to determine the concentration of aldehyde in your samples.
Protocol 2: Assessing Interference in ELISA
This protocol outlines a method to determine if this compound interferes with an ELISA.
Materials:
-
Completed ELISA plate with captured antigen and primary antibody.
-
This compound
-
Assay buffer
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare this compound Solutions: Prepare a dilution series of this compound in the assay buffer.
-
Incubate with Secondary Antibody: To separate wells of the ELISA plate, add the secondary antibody that has been pre-incubated for 30 minutes with the different concentrations of this compound. Include a control with no this compound.
-
Incubation: Incubate the plate according to the standard ELISA protocol.
-
Washing: Wash the plate as per the standard protocol to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well.
-
Color Development: Allow the color to develop.
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Compare the signal in the wells containing this compound to the control wells. A significant decrease or increase in the signal indicates interference.
Protocol 3: GC-MS Analysis of this compound in Biological Samples
This protocol provides a method for the sensitive detection and quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This can be useful for determining if the compound is present as a contaminant or to study its metabolism. A similar protocol has been used for the analysis of 2-Ethyl-4-methylpentanal and can be adapted[1][2].
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
This compound standard
-
Internal standard (e.g., d-labeled analog if available)
-
Organic solvent (e.g., hexane or dichloromethane)
-
Sodium sulfate (anhydrous)
-
Sample vials
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the aqueous biological sample, add a known amount of internal standard.
-
Add an equal volume of an immiscible organic solvent (e.g., hexane).
-
Vortex vigorously for 2 minutes to extract the analyte into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Scan mode: Full scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.
-
Visualizing Reaction Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Signaling Pathway: Potential Protein Modification by this compound
Caption: Covalent modification of proteins by this compound.
Experimental Workflow: Assessing ELISA Interference
References
A Comparative Review of Published Synthesis Yields for 2-Methyl-4-pentenal
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 2-Methyl-4-pentenal, a valuable building block in organic synthesis, can be prepared through several synthetic routes. This guide provides a comparative analysis of the published synthesis yields for this compound, focusing on two primary methodologies: the oxidation of 2-methyl-4-penten-1-ol and the Johnson-Claisen rearrangement. We present a summary of quantitative data, detailed experimental protocols for key methods, and a visual representation of the synthetic workflows.
Comparative Analysis of Synthesis Yields
The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the reported yields and key parameters for the synthesis of this compound via different methods.
| Synthesis Route | Method | Starting Material | Reagents | Solvent | Reported Yield (%) |
| Oxidation | Swern Oxidation | 2-Methyl-4-penten-1-ol | Oxalyl dichloride, Dimethyl sulfoxide (DMSO), Triethylamine | Dichloromethane (DCM) | 100%[1] |
| Oxidation | PCC Oxidation | 2-Penten-1-ol, 4-methyl- | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 75-85% |
| [2][2]-Sigmatropic Rearrangement | Johnson-Claisen Rearrangement | Allylic Alcohol | Triethyl orthoacetate, Propanoic acid | Toluene or Xylene | 84% (for the ester intermediate)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Below are the experimental protocols for the key synthesis methods discussed.
Method 1: Swern Oxidation of 2-Methyl-4-penten-1-ol
This method reports a quantitative yield of this compound from the corresponding alcohol.[1]
Procedure:
-
A solution of oxalyl dichloride (6.65 mL, 74.9 mmol) in dichloromethane (30 mL) is cooled to -60°C.
-
A solution of anhydrous dimethyl sulfoxide (10.62 mL, 150 mmol) in dichloromethane (20 mL) is added under a nitrogen atmosphere, and the mixture is stirred for 2 minutes.
-
A solution of 2-methylpent-4-en-1-ol (5.00 g, 49.9 mmol) in dichloromethane (20 mL) is then added, and the resulting mixture is stirred for 15 minutes at -60°C.
-
Triethylamine (34.7 mL, 250 mmol) is added, and the reaction mixture is stirred at ambient temperature for 20 minutes.
-
The reaction is quenched with dichloromethane and water.
-
The organic layer is separated, washed with brine, dried over magnesium sulfate (MgSO₄), and filtered.
-
The filtrate is concentrated to afford the title compound (4.90 g, 100%) without the need for further purification.[1]
Method 2: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol provides a reliable method for the oxidation of a primary allylic alcohol to the corresponding α,β-unsaturated aldehyde.
Procedure:
-
In a dry round-bottom flask, a suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel (equal weight to PCC) in anhydrous dichloromethane is prepared.
-
A solution of 4-methyl-2-penten-1-ol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of Celatom® or Celite®.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-methyl-2-pentenal.
Method 3: Johnson-Claisen Rearrangement
This[2][2]-sigmatropic rearrangement offers an alternative approach to form a new carbon-carbon bond and establish the γ,δ-unsaturated ester scaffold, which can then be converted to the target aldehyde. The presented yield is for the ester intermediate.[1]
Procedure for Ester Formation:
-
An allylic alcohol is heated with an excess of triethyl orthoacetate and a catalytic amount of a weak acid, such as propanoic acid.[1]
-
The reaction is typically carried out in a high-boiling solvent like toluene or xylene under reflux conditions.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled and worked up to isolate the γ,δ-unsaturated ester.
-
Further purification is performed by distillation or column chromatography.
Note: To obtain this compound from the resulting ester, a subsequent reduction step (e.g., using diisobutylaluminium hydride, DIBAL-H) would be necessary. This would add another step to the overall synthesis and the final yield would be dependent on the efficiency of this reduction.
Visualizing the Synthetic Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in the synthesis of this compound.
References
Safety Operating Guide
Safe Disposal of 2-Methyl-4-pentenal: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, step-by-step guidance for the proper disposal of 2-Methyl-4-pentenal, ensuring laboratory safety and environmental compliance. The following procedures are based on established protocols for handling hazardous unsaturated aldehydes.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor, and it can cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from sources of ignition such as heat, sparks, and open flames.
Spill Response Protocol
In the event of a spill, immediate action is necessary to contain the situation and prevent exposure.
-
Evacuate and Isolate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area to disperse vapors.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash. The primary and recommended method of disposal is through a licensed hazardous waste disposal facility.
Waste Collection:
-
Collect all waste containing this compound, including contaminated materials from spills, in a designated, chemically compatible, and properly sealed container.
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the date of accumulation.
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
Chemical Properties and Hazard Data
A summary of key data for this compound and a related isomer is provided below for reference.
| Property | This compound | 4-Methyl-2-pentenal |
| Molecular Formula | C₆H₁₀O | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol | 98.14 g/mol [1] |
| Appearance | Colorless liquid | Colorless to light yellow liquid with a peppery aroma[1] |
| Boiling Point | ~130-131°C | Not available |
| Density | ~0.818 g/mL | 0.858-0.866 g/mL[1] |
| Water Solubility | 5208 mg/L (estimated)[2] | Slightly soluble[1] |
| Hazards | Flammable, Irritant | Flammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritation. |
Experimental Protocol: Neutralization of Aldehyde Waste (General Procedure)
For dilute aqueous waste streams containing aliphatic aldehydes, chemical neutralization to a less hazardous substance may be an option prior to disposal, subject to institutional and local regulations. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Materials:
-
Dilute aqueous waste containing this compound
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate PPE
Procedure:
-
Work in a chemical fume hood.
-
Place the dilute aldehyde waste solution in a suitable container on a stir plate.
-
Slowly add a slight excess of sodium bisulfite to the stirring solution. The reaction is often exothermic.
-
Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Test the solution for the presence of residual aldehyde using an appropriate analytical method (e.g., test strips, GC) if available.
-
Neutralize the solution to a pH between 6 and 8 by adding small amounts of sodium hydroxide or hydrochloric acid as needed.
-
Dispose of the neutralized solution in accordance with your institution's EHS guidelines and local regulations. Drain disposal may be permissible for small quantities of neutralized, non-hazardous solutions, but always verify with your EHS department first.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
